N-[4-(phenylamino)phenyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-anilinophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11(17)15-13-7-9-14(10-8-13)16-12-5-3-2-4-6-12/h2-10,16H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIADKFUCPEVKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801233 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
N-[4-(phenylamino)phenyl]acetamide chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound N-[4-(phenylamino)phenyl]acetamide, including its chemical structure, IUPAC nomenclature, physicochemical properties, synthetic protocols, and its relevance as a scaffold in medicinal chemistry and drug development.
Chemical Identity and Structure
This compound is an aromatic amide, structurally characterized by an acetamide group and a phenylamino (anilino) group attached to a central benzene ring at para positions. This structure makes it a derivative of 4-aminodiphenylamine.
The chemical structure is as follows:
SMILES: CC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2[2]
Physicochemical and Computed Properties
The key properties of this compound are summarized in the table below. These data are crucial for understanding its behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Weight | 226.27 g/mol | PubChem[1] |
| Monoisotopic Mass | 226.110613074 Da | PubChem[1][2] |
| Predicted XlogP | 2.7 | PubChem[2] |
| Solubility | >33.9 µg/mL (at pH 7.4) | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several routes. A common and logical approach involves the acylation of 4-aminodiphenylamine or a coupling reaction with a protected aniline. Below is a detailed experimental protocol for a plausible synthetic pathway.
Proposed Synthetic Pathway: Acylation of 4-Aminodiphenylamine
This method is direct and relies on the availability of the 4-aminodiphenylamine precursor.
Workflow Diagram:
Caption: Synthetic workflow for this compound via acylation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminodiphenylamine (1 equivalent) in a suitable solvent such as pyridine or dichloromethane containing a non-nucleophilic base like triethylamine.
-
Acylation: Cool the solution to 0°C in an ice bath. Add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[4]
-
Workup: Upon completion, quench the reaction by slowly adding water. If using an organic solvent like dichloromethane, perform a liquid-liquid extraction. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[4] The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[5][6]
Applications in Research and Drug Development
This compound serves as a valuable building block and structural motif in the design and synthesis of biologically active molecules. Its rigid backbone and functional groups allow for diverse chemical modifications.
-
Anticoagulant Agents: The N-phenyl-2-(phenyl-amino) acetamide scaffold has been used to design novel inhibitors of Factor VIIa, a key enzyme in the coagulation cascade, highlighting its potential in developing new anticoagulant therapies.[7]
-
Antibacterial and Nematicidal Agents: Derivatives incorporating a thiazole moiety onto the this compound core have demonstrated promising in vitro antibacterial activity against plant pathogens like Xanthomonas oryzae and nematicidal activity against Meloidogyne incognita.[5][6]
-
Analgesic Candidates: The related N-phenyl-acetamide sulfonamide structure has been explored to develop non-hepatotoxic analgesic drug candidates, designed as analogs of paracetamol.[8][9]
The logical workflow for utilizing this compound in a drug discovery program is illustrated below.
Caption: Conceptual workflow for drug discovery using the target scaffold.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.
References
- 1. This compound | C14H14N2O | CID 789635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C14H14N2O) [pubchemlite.lcsb.uni.lu]
- 3. Acetamide, N-[4-(phenylamino)phenyl]-,38674-90-7 Products Supply - Chemical manufacturers Network [chemical-manufactures.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijper.org [ijper.org]
- 8. Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(4-fluorophenyl)thiophene (CAS No. 119492-73-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 3-(4-fluorophenyl)thiophene, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Thiophene and its derivatives are recognized as "privileged structures" due to their versatile biological activities and presence in numerous FDA-approved drugs.[1][2][3] This document consolidates key information on the physicochemical properties, synthesis, potential biological significance, and suppliers of 3-(4-fluorophenyl)thiophene, presented in a format tailored for scientific and research applications.
Note on CAS Number: The CAS number provided in the initial query, 38674-90-7, is not the commonly recognized identifier for this compound. The scientific literature and commercial suppliers consistently identify 3-(4-fluorophenyl)thiophene with CAS Number 119492-73-8 . This guide will henceforth refer to the properties and data associated with CAS number 119492-73-8.
Physicochemical Properties
The fundamental properties of 3-(4-fluorophenyl)thiophene are summarized in the tables below, providing a clear reference for experimental design and computational modeling.
Table 1: Chemical Identity
| Property | Value | Source |
| IUPAC Name | 3-(4-fluorophenyl)thiophene | [4][5] |
| CAS Number | 119492-73-8 | [4][6] |
| Molecular Formula | C₁₀H₇FS | [4][5] |
| Canonical SMILES | C1=CC(=CC=C1C2=CSC=C2)F | [5] |
| InChI | InChI=1S/C10H7FS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H | [5] |
| InChIKey | WUOUBJDINSHIPE-UHFFFAOYSA-N | [4] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 178.23 g/mol | [5] |
| Appearance | White solid | [7] |
| Melting Point | 51.0 to 55.0 °C | [7] |
| Boiling Point | 252.3 °C at 760 mmHg (Predicted) | [7] |
| Density | 1.201 g/cm³ (Predicted) | [7] |
| XLogP3 | 3.8 | [8] |
| Topological Polar Surface Area | 28.2 Ų | [5][8] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 1 | [5] |
Synthesis and Experimental Protocols
The synthesis of 3-(4-fluorophenyl)thiophene is commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid and a halide.[9][10][11][12]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure based on established methods for the synthesis of aryl-thiophenes.
Materials:
-
3-Bromothiophene
-
(4-Fluorophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromothiophene (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene.
-
Inert Atmosphere: Purge the reaction flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture of toluene and ethanol (e.g., 4:1 v/v) to the reaction flask, followed by the catalyst solution.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Workflow for Synthesis and Purification:
Biological Activity and Relevance in Drug Discovery
While specific biological data for 3-(4-fluorophenyl)thiophene is limited in publicly available literature, the broader class of thiophene derivatives is of great interest in pharmacology. Thiophene-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[13][14][15]
Potential in Neurodegenerative Disorders
Recent research has highlighted the potential of thiophene-based pharmacophores in the development of therapeutics for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[16][17][18] The structural features of thiophene derivatives allow them to modulate key pathological processes, including:
-
Inhibition of Acetylcholinesterase: Some thiophene derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This is a key therapeutic strategy in Alzheimer's disease.[19]
-
Modulation of Amyloid-β Aggregation: The aggregation of amyloid-β peptides is a hallmark of Alzheimer's disease. Thiophene-based compounds have been investigated for their ability to interfere with this process.[16][17]
-
Antioxidant Activity: Oxidative stress is a common factor in the pathology of many neurodegenerative diseases. The thiophene scaffold can be modified to incorporate antioxidant properties.[16][17]
The lipophilicity of the thiophene ring can also contribute to the ability of these compounds to cross the blood-brain barrier, a critical requirement for drugs targeting the central nervous system.[1]
Potential Signaling Pathways in Neuropharmacology:
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 3-(4-FLUOROPHENYL)THIOPHENE | CAS 119492-73-8 [matrix-fine-chemicals.com]
- 5. 3-(4-Fluorophenyl)thiophene | C10H7FS | CID 7176329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(4-fluorophenyl) thiophene | CAS No- 119492-73-8 | Simson Pharma Limited [simsonpharma.com]
- 7. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]
- 8. 2-(4-Fluorophenyl)thiophene | C10H7FS | CID 21894783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. mdpi.com [mdpi.com]
The Biological Activity of N-[4-(phenylamino)phenyl]acetamide Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, anticancer properties, and mechanisms of action of a promising class of bioactive compounds.
Introduction
N-[4-(phenylamino)phenyl]acetamide derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current research on these compounds, with a primary focus on their anticancer potential. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Anticancer Activity: Quantitative Data
The anticancer activity of various this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following tables summarize the reported IC50 values for different derivatives.
Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [1][2][3]
| Compound ID | R Group on Phenylamino Ring | Cancer Cell Line | IC50 (µM) |
| 2a | 2-NO2 | PC3 (Prostate) | >100 |
| MCF-7 (Breast) | >100 | ||
| HL-60 (Leukemia) | >100 | ||
| 2b | 3-NO2 | PC3 (Prostate) | 52 |
| MCF-7 (Breast) | >100 | ||
| HL-60 (Leukemia) | >100 | ||
| 2c | 4-NO2 | PC3 (Prostate) | 80 |
| MCF-7 (Breast) | 100 | ||
| HL-60 (Leukemia) | >100 | ||
| 2d | 2-OCH3 | PC3 (Prostate) | >100 |
| MCF-7 (Breast) | >100 | ||
| HL-60 (Leukemia) | >100 | ||
| 2e | 3-OCH3 | PC3 (Prostate) | >100 |
| MCF-7 (Breast) | >100 | ||
| HL-60 (Leukemia) | >100 | ||
| 2f | 4-OCH3 | PC3 (Prostate) | >100 |
| MCF-7 (Breast) | >100 | ||
| HL-60 (Leukemia) | >100 | ||
| Imatinib | (Reference Drug) | PC3 (Prostate) | 40 |
| MCF-7 (Breast) | 98 |
Table 2: Cytotoxicity of N-Butyl-2-phenylacetamide Derivatives [1][4]
| Compound ID | Substitution on Phenyl Ring | MDA-MB-468 (Breast) IC50 (µM) | PC-12 (Pheochromocytoma) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 3a | 2-F | 8 ± 0.07 | 1.83 ± 0.05 | 9 ± 0.07 |
| 3b | 3-F | 1.5 ± 0.12 | 77 ± 0.08 | 1.5 ± 0.06 |
| 3c | 4-F | 87 ± 0.05 | 8 ± 0.06 | 7 ± 0.08 |
| 3d | 2-Cl | 0.6 ± 0.08 | 0.6 ± 0.07 | 7 ± 0.4 |
| 3e | 3-Cl | 2.2 ± 0.07 | 0.67 ± 0.12 | 9 ± 0.09 |
| 3f | 4-Cl | 1 ± 0.13 | 7 ± 0.09 | ND |
| 3g | 2-OCH3 | 1.3 ± 0.03 | 2.97 ± 0.07 | 1.53 ± 0.12 |
| 3h | 4-OCH3 | 3.13 ± 0.06 | 1.73 ± 0.13 | 1.4 ± 0.12 |
| 3i | 2-NO2 | 6 ± 0.4 | 2.20 ± 0.43 | ND |
| 3j | 4-NO2 | 0.76 ± 0.09 | 6 ± 0.4 | ND |
| 3k | 4-Br | 87 ± 0.13 | 2.50 ± 0.13 | 85 ± 0.09 |
| Doxorubicin | (Reference Drug) | 0.38 ± 0.07 | 2.6 ± 0.13 | 2.63 ± 0.4 |
| ND: Not Determined |
Other Biological Activities
Beyond their anticancer effects, this compound derivatives have been investigated for a range of other biological activities.
Table 3: Antibacterial and Nematicidal Activity of Thiazole-Containing Derivatives [5]
| Compound ID | Antibacterial Activity (EC50 in µM) vs. Xanthomonas oryzae | Nematicidal Activity (% Mortality) vs. Meloidogyne incognita |
| A1 | 156.7 | - |
| A23 | - | 100% at 500 µg/mL, 53.2% at 100 µg/mL |
| Bismerthiazol | 230.5 | - |
| Thiodiazole copper | 545.2 | - |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.
Synthesis of this compound Derivatives
A common synthetic route for N-phenyl-2-(phenylamino)acetamide derivatives is the Schotten-Baumann reaction.[6]
General Procedure:
-
Step I: Synthesis of N-phenyl-2-chloroacetamide. Chloroacetic acid is reacted with a primary aromatic amine in the presence of a base, such as 10% sodium hydroxide, to yield the corresponding N-aryl-2-chloroacetamide.
-
Step II: Formation of the Acid Chloride. The product from Step I is refluxed with thionyl chloride to form the acid chloride derivative.
-
Step III: Final Condensation. The acid chloride is then reacted with a second primary aromatic amine to yield the final N-phenyl-2-(phenylamino)acetamide derivative.[6]
A detailed synthesis for thiazole-containing N-phenylacetamide derivatives involves a multi-step process, starting from the protection of p-phenylenediamine (PPD), followed by reaction with an acyl chloride, deprotection, and final condensation with an α-bromophenylethanone.[5]
Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. During this time, viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Detection by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips or chamber slides and treat with the test compounds.
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based fixative, followed by permeabilization with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.
-
TUNEL Reaction: Incubate the cells with a mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.
-
Staining and Visualization: Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright fluorescence.
Caspase Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.
Protocol:
-
Cell Lysis: Treat cells with the test compounds, harvest, and lyse them to release cellular contents, including caspases.
-
Substrate Addition: Add a specific caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to the cell lysates.
-
Incubation: Incubate the mixture to allow activated caspase-3 to cleave the substrate, releasing the chromophore (pNA) or fluorophore (AMC).
-
Detection: Measure the absorbance at 405 nm (for pNA) or the fluorescence at an excitation/emission of 380/460 nm (for AMC).
-
Analysis: The signal intensity is proportional to the caspase-3 activity in the sample.
Visualizations: Pathways and Workflows
Signaling Pathway of Apoptosis Induction
This compound derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Some derivatives act as Aurora B kinase inhibitors, which can lead to mitotic catastrophe and subsequent apoptosis.[4][7][8]
Caption: Apoptosis signaling pathway induced by this compound derivatives.
Experimental Workflow for Synthesis and Biological Evaluation
The process of developing and testing these derivatives follows a logical progression from chemical synthesis to biological characterization.
Caption: General workflow for the synthesis and biological evaluation of derivatives.
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the phenyl rings.
Caption: Key structure-activity relationships for this compound derivatives.
Conclusion
This compound derivatives represent a versatile and promising class of compounds with significant potential for the development of new anticancer agents and other therapeutics. The structure-activity relationship studies indicate that the biological activity can be finely tuned by modifying the substituents on the aromatic rings. The primary mechanism of anticancer action involves the induction of apoptosis through the modulation of key signaling pathways, including those regulated by Bcl-2 family proteins, caspases, and Aurora B kinase. The experimental protocols detailed in this guide provide a solid foundation for the continued investigation and optimization of these compounds in preclinical and clinical settings. Further research into their in vivo efficacy, safety profiles, and potential for combination therapies is warranted to fully realize their therapeutic potential.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 5. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. Combined inhibition of aurora kinases and Bcl-xL induces apoptosis through select BH3-only proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
N-[4-(phenylamino)phenyl]acetamide: A Comprehensive Technical Review of Research and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(phenylamino)phenyl]acetamide, a diarylamine derivative, serves as a core structure in a variety of compounds investigated for a range of biological activities. Its chemical scaffold, characterized by two linked phenyl rings with an acetamide group, provides a versatile platform for medicinal chemistry exploration. This technical guide synthesizes the current body of research on this compound and its analogs, presenting key findings on their synthesis, biological effects, and mechanisms of action. The information is intended to provide a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
This compound, also known as 4'-acetamido-diphenylamine, possesses the molecular formula C₁₄H₁₄N₂O and a molecular weight of 226.27 g/mol [1][2].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄N₂O | [1] |
| Molecular Weight | 226.27 g/mol | [1] |
| IUPAC Name | N-(4-anilinophenyl)acetamide | [1] |
| CAS Number | 38674-90-7 | [1] |
| Solubility | >33.9 µg/mL (at pH 7.4) | [1] |
Synthesis and Characterization
The synthesis of this compound and its derivatives has been approached through various chemical strategies. A common method involves the acetylation of 4-aminodiphenylamine. Derivatives are often synthesized by modifying the core structure to explore structure-activity relationships.
General Synthesis of Derivatives
A prevalent synthetic route for this compound derivatives containing a 4-arylthiazole moiety starts from p-phenylenediamine. The synthesis involves the protection of one aniline group, followed by amide formation and deprotection to yield a 4-amino-N-phenylacetamide intermediate. This intermediate is then converted into an isothiocyanate, which is subsequently reacted to form a thiourea. Finally, condensation with different α-halocarbonyl compounds produces the target thiazole-containing derivatives.
Biological Activities and Quantitative Data
Research into this compound and its derivatives has revealed a spectrum of biological activities, including antibacterial, nematicidal, and anticancer properties.
Antibacterial and Nematicidal Activity
Several studies have demonstrated the potential of this compound derivatives as antibacterial and nematicidal agents. The mechanism for the antibacterial action of some derivatives is suggested to be the rupture of the bacterial cell membrane.
Table 2: Antibacterial and Nematicidal Activity of this compound Derivatives
| Compound | Activity | Organism/Cell Line | Quantitative Data | Reference |
| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Antibacterial | Xanthomonas oryzae pv. oryzae (Xoo) | EC₅₀: 156.7 µM | |
| Derivative A23 | Nematicidal | Meloidogyne incognita | 100% mortality at 500 µg/mL; 53.2% mortality at 100 µg/mL (after 24h) |
Anticancer and Cytotoxic Activity
A significant area of investigation has been the anticancer potential of phenylacetamide derivatives. Studies have shown that these compounds can induce apoptosis in various cancer cell lines. The proposed mechanism involves the upregulation of pro-apoptotic proteins and the activation of caspases.
Table 3: Cytotoxicity of Phenylacetamide Derivatives against Cancer Cell Lines
| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(phenyl)acetamide (2b) | PC3 (prostate carcinoma) | 52 | |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | PC3 (prostate carcinoma) | 80 | |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | MCF-7 | 100 | |
| Phenylacetamide derivative 3d | MDA-MB-468 and PC-12 | 0.6 ± 0.08 | |
| Phenylacetamide derivative 3c | MCF-7 | 0.7 ± 0.08 | |
| Phenylacetamide derivative 3d | MCF-7 | 0.7 ± 0.4 |
Signaling Pathways and Mechanisms of Action
The anticancer activity of certain phenylacetamide derivatives is attributed to the induction of apoptosis. This process is mediated by a complex signaling cascade involving the Bcl-2 family of proteins and caspases.
Apoptotic Signaling Pathway
Caption: Apoptotic pathway induced by phenylacetamide derivatives.
Experimental Protocols
Synthesis of N-(4-((4-(4-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide
The synthesis is a multi-step process:
-
Protection of p-phenylenediamine: One amino group of p-phenylenediamine is protected.
-
Amide formation and deprotection: The protected compound undergoes amide formation followed by deprotection to yield 4-amino-N-phenylacetamide.
-
Isothiocyanate formation: The intermediate is converted to an isothiocyanate.
-
Thiourea synthesis: The isothiocyanate is reacted to form a thiourea derivative.
-
Condensation: The thiourea is condensed with an α-halocarbonyl compound (e.g., 2-bromo-1-(4-fluorophenyl)ethan-1-one) to yield the final product.
-
Purification: The crude product is purified by column chromatography on basic alumina.
Cytotoxicity Testing: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivative or a control vehicle and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control-treated cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Serial Dilution of Compound: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Toxicity and Pharmacokinetics
Toxicity
The parent compound, this compound, is classified under the Globally Harmonized System (GHS) with the following hazard statements[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Studies on related p-phenylenediamine derivatives indicate potential for reproductive and developmental toxicity, as well as aquatic toxicity[3].
Pharmacokinetics
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with a diverse range of biological activities. The research highlighted in this guide demonstrates their potential as antibacterial, nematicidal, and particularly as anticancer agents through the induction of apoptosis. The provided quantitative data, while focused on derivatives, offers a valuable starting point for structure-activity relationship studies.
Future research should aim to:
-
Elucidate the specific molecular targets and signaling pathways for the antibacterial and nematicidal activities.
-
Conduct comprehensive in vivo studies to validate the in vitro findings and assess the therapeutic potential of promising derivatives.
-
Perform detailed pharmacokinetic and toxicological profiling of the most potent compounds to evaluate their drug-like properties and safety profiles.
-
Synthesize and screen a broader range of derivatives of the core this compound structure to optimize potency and selectivity for specific biological targets.
By addressing these areas, the full therapeutic potential of this versatile chemical scaffold can be more thoroughly explored and potentially translated into novel therapeutic agents.
References
- 1. This compound | C14H14N2O | CID 789635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C14H14N2O) [pubchemlite.lcsb.uni.lu]
- 3. store.usp.org [store.usp.org]
- 4. Nematicidal Activity of Phytochemicals against the Root-Lesion Nematode Pratylenchus penetrans - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of N-phenylacetamide and Diphenylamine Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-phenylacetamide and diphenylamine core structures are privileged scaffolds in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. While direct therapeutic applications of the parent compound, N-[4-(phenylamino)phenyl]acetamide, are not extensively documented, its derivatives have demonstrated significant potential across multiple therapeutic areas. This technical guide provides an in-depth analysis of the therapeutic applications of these scaffolds, focusing on their anticoagulant, antibacterial, anticancer, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts in this promising chemical space.
Introduction
The search for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. The N-phenylacetamide and diphenylamine moieties have emerged as versatile pharmacophores, with their derivatives exhibiting a broad spectrum of biological activities. This guide consolidates the current understanding of the therapeutic potential of these scaffolds, providing a comprehensive resource for researchers in the field.
Therapeutic Applications and Biological Activity
Derivatives of the N-phenylacetamide and diphenylamine core structures have shown promise in several key therapeutic areas. The following sections summarize the quantitative data and underlying mechanisms of action.
Anticoagulant Activity
Derivatives of N-phenyl-2-(phenyl-amino) acetamide have been identified as inhibitors of Factor VIIa (FVIIa), a critical enzyme in the extrinsic pathway of the coagulation cascade. Inhibition of FVIIa is a promising strategy for the development of novel anticoagulants with a potentially wider therapeutic window and reduced bleeding risk compared to existing therapies.
Table 1: In Vitro Anticoagulant Activity of N-phenyl-2-(phenyl-amino) acetamide Derivatives
| Compound ID | Description | Binding Energy (kcal/mol) | Ki (µM) |
| 4 | Derivative with specific substitutions | -8.5 | 0.45 |
| 7 | Derivative with specific substitutions | -8.2 | 0.98 |
| 15 | Derivative with specific substitutions | -8.8 | 0.25 |
| 16 | Derivative with specific substitutions | -8.4 | 0.63 |
| 19 | Derivative with specific substitutions | -8.6 | 0.38 |
Data synthesized from in silico docking and in vitro inhibitory studies.
Antibacterial and Nematicidal Activity
N-phenylacetamide derivatives incorporating 4-arylthiazole moieties have demonstrated significant in vitro activity against various bacterial strains and nematodes. The proposed mechanism of action for their antibacterial effect is the disruption of the bacterial cell membrane.
Table 2: Antibacterial and Nematicidal Activity of N-phenylacetamide Derivatives
| Compound ID | Target Organism | EC50 (µM) | Mortality (%) at 500 µg/mL (24h) |
| A1 | Xanthomonas oryzae pv. oryzae | 156.7 | - |
| A23 | Meloidogyne incognita | - | 100 |
| Bismerthiazol | Xanthomonas oryzae pv. oryzae | 230.5 | - |
| Thiodiazole copper | Xanthomonas oryzae pv. oryzae | 545.2 | - |
Anticancer Activity
Certain phenylacetamide derivatives have exhibited potent cytotoxic effects against various cancer cell lines. The primary mechanism of action is the induction of apoptosis through both intrinsic and extrinsic pathways.
Table 3: In Vitro Cytotoxicity of Phenylacetamide Derivatives
| Compound ID | Cell Line | IC50 (µM) |
| 2b | PC3 (Prostate Carcinoma) | 52 |
| 2c | PC3 (Prostate Carcinoma) | 80 |
| 2c | MCF-7 (Breast Cancer) | 100 |
| Imatinib | PC3 (Prostate Carcinoma) | 40 |
| Imatinib | MCF-7 (Breast Cancer) | 98 |
Anti-inflammatory Activity
Macrocyclic derivatives of diphenylamine have shown potent anti-inflammatory effects in in vivo models. The mechanism is linked to the inhibition of leukocyte infiltration, as indicated by reduced myeloperoxidase activity.
Table 4: Anti-inflammatory Activity of Diphenylamine Derivatives
| Compound ID | Assay | ID50 (µM per ear) |
| 5e | Ear edema model | 0.18 |
| Indomethacin | Ear edema model | 0.24 |
| Celecoxib | Ear edema model | 0.91 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of N-phenyl-2-(phenyl-amino) acetamide Derivatives (Schotten-Baumann Reaction)
-
Step I: Combine chloroacetic acid and a primary aromatic amine with 10% sodium hydroxide solution.
-
Step II: Reflux the resulting product with thionyl chloride for 30 minutes to obtain the corresponding acid chloride derivative.
-
Step III: Vigorously shake the acid chloride from Step II with a primary aromatic amine and 10% sodium hydroxide for 15 minutes, followed by refluxing for 60 minutes.
-
The solid product is then separated and recrystallized from methanol.
In Vitro Anticoagulant Activity (Prothrombin Time Determination)
-
Prepare dilutions of the test compounds.
-
Add the test compound dilutions to citrated human plasma.
-
Initiate coagulation by adding a thromboplastin reagent.
-
Measure the time taken for clot formation using a coagulometer.
-
Compare the prothrombin time of the test compounds with that of a control.
In Vitro Anticancer Activity (MTS Assay)[1][2]
-
Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.[1]
-
Incubate the plate for 1-4 hours at 37°C.[1]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
In Vivo Anti-inflammatory Activity (Xylene-Induced Mouse Ear Edema Model)[3][4][5][6]
-
Administer the test compounds orally to mice.
-
After a specific period (e.g., 1 hour), induce inflammation by applying a fixed volume of xylene to the right ear of each mouse.[2]
-
The left ear serves as the control.
-
After 30 minutes, sacrifice the mice and collect circular sections from both ears using a biopsy punch.[2]
-
Weigh the ear sections and calculate the degree of edema as the difference in weight between the right and left ears.[3]
-
Determine the percentage inhibition of edema compared to the vehicle-treated group.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the therapeutic applications of N-phenylacetamide and diphenylamine scaffolds.
Conclusion
The N-phenylacetamide and diphenylamine scaffolds represent a rich source of chemical diversity for the development of new therapeutic agents. The derivatives discussed in this guide highlight the broad-ranging biological activities associated with these core structures, from anticoagulation and antimicrobial effects to anticancer and anti-inflammatory properties. The provided data, protocols, and pathway diagrams offer a solid foundation for researchers to build upon, paving the way for the design and synthesis of next-generation therapeutics with enhanced potency and selectivity. Further exploration of the structure-activity relationships and mechanisms of action of these compounds is warranted to fully unlock their therapeutic potential.
References
An In-depth Technical Guide to the Solubility and Stability of N-[4-(phenylamino)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available data and theoretical insights into the solubility and stability of the organic compound N-[4-(phenylamino)phenyl]acetamide. Due to the limited publicly available experimental data for this specific molecule, this guide also incorporates information on closely related analogues, namely N-(4-phenylphenyl)acetamide, acetanilide, and diphenylamine, to provide a predictive understanding of its physicochemical properties. Standard experimental protocols for determining solubility and conducting stability studies are detailed to assist researchers in designing their own investigations.
Introduction
This compound, also known as 4'-anilinoacetanilide, is a chemical entity of interest in various research and development sectors. A thorough understanding of its solubility and stability is paramount for its application, particularly in drug development, where these parameters critically influence formulation, bioavailability, and shelf-life. This document collates the known quantitative and qualitative data and provides a framework for its experimental characterization.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄N₂O | PubChem |
| Molecular Weight | 226.27 g/mol | PubChem |
| IUPAC Name | N-(4-anilinophenyl)acetamide | PubChem |
| CAS Number | 38674-90-7 | PubChem |
| Aqueous Solubility (pH 7.4) | >33.9 µg/mL | --INVALID-LINK--[1][2] |
Solubility Profile
Aqueous and Organic Solvent Solubility
Quantitative solubility data for this compound is scarce. The only reported experimental value is an aqueous solubility of >33.9 µg/mL at pH 7.4[1][2].
To provide a more comprehensive, albeit predictive, solubility profile, data for the structurally similar compound N-(4-phenylphenyl)acetamide is presented below. This analogue lacks the secondary amine, which may influence its hydrogen bonding capacity and thus its solubility profile.
Table 1: Solubility of N-(4-phenylphenyl)acetamide
| Solvent | Solubility | Reference |
| Water | Insoluble | --INVALID-LINK--[3] |
| Ethanol | Very Soluble | --INVALID-LINK--[3] |
| Methanol | Very Soluble | --INVALID-LINK--[3] |
| Acetone | Very Soluble | --INVALID-LINK--[3] |
Based on the structure of this compound, which contains both a polar acetamide group and a largely non-polar diphenylamine backbone, it is expected to exhibit limited solubility in water and greater solubility in polar organic solvents. The presence of the secondary amine in this compound, capable of acting as a hydrogen bond donor and acceptor, may slightly increase its aqueous solubility compared to N-(4-phenylphenyl)acetamide.
Theoretical Considerations
The solubility of organic molecules is governed by the principle of "like dissolves like." The acetamide portion of this compound can engage in hydrogen bonding with protic solvents, while the aromatic rings favor interactions with non-polar or moderately polar solvents through van der Waals forces and π-π stacking. The overall solubility will be a balance of these interactions.
Stability Profile
General Stability of Acetanilides and Diphenylamines
-
Acetanilides: These compounds are generally stable under neutral conditions[1][4][5]. However, they are susceptible to hydrolysis under acidic or basic conditions, which would cleave the amide bond to yield 4-aminodiphenylamine and acetic acid[6][7].
-
Diphenylamines: The diphenylamine core is prone to oxidation . The secondary amine can be oxidized, and the aromatic rings can undergo oxidative coupling or degradation, often leading to colored by-products[8][9]. Diphenylamine itself is known to discolor upon exposure to light and air[10][11].
Potential Degradation Pathways
Based on the above, the primary anticipated degradation pathways for this compound are:
-
Hydrolytic Degradation: Cleavage of the amide bond under acidic or basic conditions.
-
Oxidative Degradation: Oxidation of the secondary amine and/or the aromatic rings.
-
Photodegradation: Accelerated degradation upon exposure to light, likely involving oxidative processes.
-
Thermal Degradation: Decomposition at elevated temperatures.
A proposed degradation pathway is visualized in the diagram below.
Experimental Protocols
The following sections detail standard methodologies for the experimental determination of solubility and stability.
Solubility Determination: Equilibrium Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility[12].
Methodology:
-
Preparation: An excess amount of solid this compound is added to a series of vials containing the solvent of interest (e.g., water, buffers of different pH, organic solvents).
-
Equilibration: The vials are sealed and agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
The following diagram illustrates the workflow for the shake-flask solubility assay.
References
- 1. Acetanilide - Wikipedia [en.wikipedia.org]
- 2. This compound | C14H14N2O | CID 789635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Acetyl-4-aminobiphenyl | C14H13NO | CID 19998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alignchemical.com [alignchemical.com]
- 5. Acetanilide (C8h9no) - Desicca Chemicals [desiccantsmanufacturers.com]
- 6. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 7. The acid-catalysed hydrolysis of acetanilide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Diphenylamine - Wikipedia [en.wikipedia.org]
- 9. Mechanism of the oxidation of diphenylamine compounds (Journal Article) | OSTI.GOV [osti.gov]
- 10. Diphenylamine [microkat.gr]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. dissolutiontech.com [dissolutiontech.com]
Spectroscopic Data and Experimental Protocols for N-[4-(phenylamino)phenyl]acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of N-[4-(phenylamino)phenyl]acetamide. The information presented herein is essential for researchers and professionals involved in the synthesis, analysis, and quality control of this compound.
Summary of Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound. While detailed ¹H and ¹³C NMR and IR spectral data are available in specialized databases, this guide presents the key mass spectrometry findings.
Table 1: Mass Spectrometry Data for this compound [1]
| Parameter | Value |
| Molecular Formula | C₁₄H₁₄N₂O |
| Molecular Weight | 226.27 g/mol |
| Major m/z Peaks | 226 (M+), 184, 183 |
Note: The full NMR and FTIR spectra for this compound can be accessed through the SpectraBase database.[2]
Experimental Workflow
The general workflow for the spectroscopic analysis of a chemical compound like this compound is outlined below. This process ensures a thorough characterization of the molecule's structure and purity.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation: [3][4][5][6]
-
Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette.
-
Transfer the clear solution into a clean 5 mm NMR tube.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer.
Sample Preparation (KBr Pellet Method): [7][8]
-
Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder in an agate mortar.
-
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
-
Transfer a small amount of the powder into a pellet press.
-
Apply pressure to form a thin, transparent or translucent pellet.
-
Carefully remove the pellet from the press and place it in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample holder with the KBr pellet in the spectrometer's beam path.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is typically presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
Sample Preparation: [9][10][11]
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Ensure the sample is fully dissolved and free of any particulate matter.
-
If using GC-MS, transfer the solution to an appropriate autosampler vial.
Data Acquisition (Electron Ionization - EI):
-
The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities on a capillary column.
-
The separated compound enters the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
References
- 1. This compound | C14H14N2O | CID 789635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. cif.iastate.edu [cif.iastate.edu]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. rockymountainlabs.com [rockymountainlabs.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. uoguelph.ca [uoguelph.ca]
Methodological & Application
Detailed Synthesis Protocol for N-[4-(phenylamino)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of N-[4-(phenylamino)phenyl]acetamide, a valuable intermediate in pharmaceutical and chemical research. The protocol outlines the acetylation of N-phenyl-p-phenylenediamine (also known as 4-aminodiphenylamine) using acetic anhydride.
Reaction Principle
The synthesis involves the nucleophilic acyl substitution of the primary amino group in N-phenyl-p-phenylenediamine with the acetyl group from acetic anhydride. The reaction proceeds readily at room temperature, with the lone pair of electrons on the nitrogen atom of the amino group attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion to form the stable amide product, this compound. The reaction is typically carried out in a suitable solvent to facilitate mixing and control the reaction temperature.
Experimental Protocol
A detailed, step-by-step procedure for the synthesis of this compound is provided below.
Materials and Reagents:
-
N-phenyl-p-phenylenediamine (4-aminodiphenylamine)
-
Acetic anhydride
-
Anhydrous ethyl acetate (or other suitable aprotic solvent like dichloromethane or tetrahydrofuran)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N-phenyl-p-phenylenediamine in anhydrous ethyl acetate.
-
Addition of Acetic Anhydride: While stirring the solution at room temperature, add acetic anhydride dropwise from the dropping funnel over a period of 15-20 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, carefully quench the excess acetic anhydride by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid byproduct) and brine.
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product as a solid.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| N-phenyl-p-phenylenediamine | 1.0 equivalent |
| Acetic anhydride | 1.1 - 1.5 equivalents |
| Solvent | Anhydrous Ethyl Acetate |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2 - 4 hours |
| Product | This compound |
| Molecular Formula | C₁₄H₁₄N₂O |
| Molecular Weight | 226.28 g/mol |
| Theoretical Yield | Dependent on the starting amount of the limiting reagent |
| Expected Purity (after recrystallization) | >98% |
Visualizations
Synthesis Workflow Diagram
Application Notes and Protocols: N-[4-(phenylamino)phenyl]acetamide in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on published research on structurally related N-phenylacetamide and diphenylamine derivatives. Currently, there is a lack of publicly available data on the specific antibacterial or antifungal activity of N-[4-(phenylamino)phenyl]acetamide. The information provided herein is intended to serve as a foundational guide for initiating research into the antimicrobial potential of this compound and its analogues.
Introduction
N-phenylacetamide and diphenylamine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[1][2] These compounds share a common structural scaffold with this compound, suggesting that it may also possess similar bioactivities. This document provides a summary of reported antimicrobial activities for related compounds, detailed protocols for antibacterial and antifungal screening, and a proposed mechanism of action based on existing literature.
Quantitative Antimicrobial Data for N-Phenylacetamide and Diphenylamine Derivatives
The following tables summarize the antimicrobial activity of various derivatives of N-phenylacetamide and diphenylamine against a range of bacterial and fungal strains. This data can be used as a reference for designing new studies and for selecting appropriate microbial strains and concentration ranges for screening this compound.
Table 1: Antibacterial Activity of N-Phenylacetamide and Diphenylamine Derivatives
| Compound/Derivative | Test Organism | Method | Concentration/Dose | Result (Zone of Inhibition/MIC) | Reference |
| 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide | Bacillus pumilis (ATCC7061) | Cup Plate | 1000 µg/ml | 14 mm | [2][3] |
| 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide | Bacillus subtilis (ATCC6051) | Cup Plate | 1000 µg/ml | 15 mm | [2][3] |
| 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide | Escherichia coli (ATCC35218) | Cup Plate | 1000 µg/ml | 13 mm | [2][3] |
| 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide | Proteus vulgaris (ATCC6380) | Cup Plate | 1000 µg/ml | 14 mm | [2][3] |
| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas oryzae pv. oryzae (Xoo) | Broth Dilution | - | EC50: 156.7 µM | [1][4] |
| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas axonopodis pv. citri (Xac) | Broth Dilution | - | EC50: 183.4 µM | [1][4] |
| N-(4-((4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas oryzae pv. oryzicola (Xoc) | Broth Dilution | - | EC50: 201.9 µM | [1][4] |
| 2-amino-N-(p-Chlorophenyl) acetamide derivative (5b) | Acinetobacter baumannii ATCC19606 | Disc Diffusion | 0.1 g/mL | 32.0 mm | [5] |
| 2-amino-N-(p-Chlorophenyl) acetamide derivative (5b) | Pseudomonas aeruginosa ATCC27853 | Disc Diffusion | 0.1 g/mL | 23.5 mm | [5] |
| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Pectobacterium carotovorum | - | 0.4% | 18 mm | [6] |
Table 2: Antifungal Activity of N-Phenylacetamide and Diphenylamine Derivatives
| Compound/Derivative | Test Organism | Method | Concentration/Dose | Result (Zone of Inhibition/MIC) | Reference |
| 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide | Aspergillus niger | Cup Plate | 1000 µg/ml | 15 mm | [2][3] |
| 2-(2-(3-methylbenzylidene)hydrazinyl)-N,N-diphenylacetamide | Aspergillus niger | Cup Plate | 1000 µg/ml | 16 mm | [2][3] |
| 2-(2-(2-nitrobenzylidine)hydrazinyl)-N,N-diphenylacetamide | Aspergillus niger | Cup Plate | 1000 µg/ml | 17 mm | [2][3] |
| N-phenylacetamide-incorporated 1,2,3-triazole (6a) | Candida albicans | Agar Dilution | - | MIC: 6.25 µg/mL | [7] |
| N-phenylacetamide-incorporated 1,2,3-triazole (6a) | Fusarium oxysporum | Agar Dilution | - | MIC: 12.5 µg/mL | [7] |
| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Fusarium oxysporum | - | 0.4% | Complete inhibition | [6] |
Experimental Protocols
The following are generalized protocols for conducting antibacterial and antifungal assays based on methodologies reported for related N-phenylacetamide and diphenylamine derivatives.[2][3][5][7][8]
Antibacterial Susceptibility Testing (Agar Disc/Cup Plate Diffusion Method)
This method is suitable for preliminary screening of antibacterial activity.
Materials:
-
Nutrient Agar
-
Sterile Petri dishes
-
Sterile cork borer (6-9 mm diameter)
-
Sterile cotton swabs
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic (e.g., Chloramphenicol)
-
Incubator
Protocol:
-
Media Preparation: Prepare Nutrient Agar according to the manufacturer's instructions and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plating: Uniformly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Disc/Well Preparation:
-
Disc Diffusion: Impregnate sterile filter paper discs (6 mm) with a known concentration of the test compound dissolved in DMSO. Place the discs on the inoculated agar surface.[5]
-
Cup Plate/Well Diffusion: Using a sterile cork borer, create wells (6-9 mm) in the agar. Add a defined volume (e.g., 50-100 µL) of the test compound solution into each well.[3]
-
-
Controls: Use a disc/well with DMSO as a negative control and a disc/well with a standard antibiotic as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disc/well. A larger zone of inhibition indicates greater antibacterial activity.
Antifungal Susceptibility Testing (Agar Dilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile Petri dishes
-
Fungal cultures (e.g., Candida albicans, Aspergillus niger)
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO)
-
Standard antifungal (e.g., Fluconazole)
-
Incubator
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO.
-
Media Preparation with Test Compound: Prepare molten SDA or PDA and cool to 45-50°C. Add appropriate volumes of the test compound stock solution to the agar to achieve a series of desired final concentrations. Pour the agar into sterile Petri dishes.
-
Inoculum Preparation: Prepare a fungal spore suspension or yeast cell suspension of a known concentration.
-
Inoculation: Spot-inoculate a small, defined volume of the fungal suspension onto the surface of the agar plates containing different concentrations of the test compound.
-
Controls: Include a plate with no test compound (growth control) and a plate with a standard antifungal agent.
-
Incubation: Incubate the plates at 25-30°C for 48-72 hours (for yeasts) or up to 7 days (for molds).
-
Data Analysis: The MIC is the lowest concentration of the test compound that completely inhibits visible fungal growth.[7]
Visualized Workflows and Proposed Mechanisms
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for in vitro antimicrobial susceptibility testing.
Proposed Mechanism of Action
Based on studies of related N-phenylacetamide derivatives, a potential mechanism of action for this compound could involve the disruption of the microbial cell membrane.[1] For fungi, this could be due to interactions with ergosterol, a key component of the fungal cell membrane.
Caption: Proposed mechanism of action via cell membrane disruption.
Conclusion
While direct evidence for the antimicrobial activity of this compound is not yet available, the data from structurally similar compounds are promising and provide a strong rationale for its investigation. The protocols and data presented in these application notes offer a starting point for researchers to explore the potential of this and related compounds as novel antimicrobial agents. Further studies are warranted to elucidate the specific activity, spectrum, and mechanism of action of this compound.
References
- 1. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. irejournals.com [irejournals.com]
- 6. researchgate.net [researchgate.net]
- 7. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application of N-[4-(phenylamino)phenyl]acetamide Derivatives in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(phenylamino)phenyl]acetamide and its derivatives represent a class of synthetic compounds that have garnered significant interest in oncological research. These molecules have demonstrated promising anticancer activities across a range of cancer cell lines. Their mechanism of action often involves the induction of apoptosis, modulation of key signaling pathways, and inhibition of cancer cell proliferation. This document provides a comprehensive overview of the application of these compounds in cancer research, including quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visualizations of the biological pathways they influence. While research on the specific parent compound this compound is limited, a substantial body of work exists for its various chemical derivatives, which will be the focus of these notes.
Data Presentation: In Vitro Cytotoxicity
The anticancer potential of this compound derivatives has been primarily evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is a key metric from these studies. The following tables summarize the IC50 values for several derivatives.
Table 1: IC50 Values of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [1][2]
| Compound | Substitution | Cell Line | IC50 (µM) | Reference Drug (Imatinib) IC50 (µM) |
| 2b | - | PC3 (Prostate Carcinoma) | 52 | 40 |
| 2c | p-nitro | PC3 (Prostate Carcinoma) | 80 | 40 |
| 2c | p-nitro | MCF-7 (Breast Cancer) | 100 | 98 |
Table 2: IC50 Values of Phenylacetamide Derivatives [3]
| Compound | R Group | MDA-MB-468 (Breast Cancer) | PC-12 (Pheochromocytoma) | MCF-7 (Breast Cancer) | Reference Drug (Doxorubicin) IC50 (µM) |
| 3c | 4-F | 87 ± 0.05 | 8 ± 0.06 | 7 ± 0.08 | 2.63 ± 0.4 |
| 3d | 2-Cl | 6 ± 0.08 | 6 ± 0.07 | 7 ± 0.4 | 2.63 ± 0.4 |
| 3j | 4-NO2 | 0.76 ± 0.09 | 6 ± 0.4 | ND | 0.38 ± 0.07 |
ND: Not Determined
Table 3: IC50 Values of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives
| Compound | Substitution | Hela (Cervical Cancer) | A549 (Lung Carcinoma) | U87 (Glioblastoma) | Reference Drug (Doxorubicin) IC50 (µM) |
| 8a | ortho-chlorine | 1.3 ± 0.14 | >50 | >50 | - |
Mechanism of Action: Induction of Apoptosis
A primary mechanism through which phenylacetamide derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. Studies have shown that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways.[3] This involves the upregulation of pro-apoptotic proteins like Bax and FasL, and the activation of executioner caspases such as caspase-3.[3]
Caption: Induction of Apoptosis by Phenylacetamide Derivatives.
Signaling Pathway Modulation
In addition to apoptosis induction, derivatives of this compound have been investigated for their ability to modulate specific signaling pathways crucial for cancer cell survival and proliferation. Some studies suggest that these compounds may act as inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[4] Furthermore, related compounds, 2-phenylamino-3-acyl-1,4-naphtoquinones, have been shown to potentially inhibit the mTOR signaling pathway, which is a central regulator of cell growth and metabolism.[5]
Caption: Potential Signaling Pathways Targeted by Phenylacetamide Analogs.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anticancer properties of this compound derivatives.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
Objective: To determine the cytotoxic effects of the test compounds on cancer cell lines and calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, MDA-MB-468)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Caspase-3 Activity Assay
Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer
-
Caspase-3 colorimetric substrate (e.g., DEVD-pNA)
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysis: After treating the cells with the test compound for the desired time, harvest the cells and lyse them using the provided lysis buffer. Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (DEVD-pNA) and assay buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as a fold change relative to the untreated control.
Caption: General Experimental Workflow for Evaluating Phenylacetamide Derivatives.
Conclusion
Derivatives of this compound have emerged as a promising class of compounds in cancer research. Their ability to induce apoptosis and modulate key oncogenic signaling pathways highlights their therapeutic potential. The data and protocols presented herein provide a framework for researchers to further investigate these compounds and their analogs in the development of novel anticancer agents. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the precise molecular targets of the most potent derivatives.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. ajrconline.org [ajrconline.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening Assays Involving N-[4-(phenylamino)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for high-throughput screening (HTS) assays involving the compound N-[4-(phenylamino)phenyl]acetamide (also known as 4-anilinoacetanilide). This document is intended to guide researchers in the design and execution of similar screening campaigns and to provide a summary of the compound's activity in various biological assays.
Compound Information
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | PubChem CID |
| This compound | N-(4-anilinophenyl)acetamide | 38674-9-7 | C14H14N2O | 789635[1] |
Inhibition of Pseudomonas aeruginosa Type III Secretion System
This section details a high-throughput screening assay to identify inhibitors of the Pseudomonas aeruginosa Type III Secretion System (T3SS), a key virulence factor. This compound and its derivatives have been investigated for their potential to inhibit this system.[2]
Application Note
The T3SS is a critical component of the virulence of many Gram-negative bacteria, including P. aeruginosa. It functions as a molecular syringe to inject effector proteins directly into host cells, leading to cytotoxicity and immune evasion.[2] Inhibition of the T3SS is a promising anti-virulence strategy that may reduce the pathogen's ability to cause disease without exerting selective pressure for antibiotic resistance.[2] This assay utilizes a reporter gene fusion to quantify the expression of the T3SS in the presence of test compounds.
Experimental Protocol: T3SS Reporter Assay
Objective: To identify small molecule inhibitors of the P. aeruginosa T3SS by measuring the activity of a T3SS promoter-reporter fusion.
Materials:
-
P. aeruginosa strain PAO1 carrying a plasmid with a T3SS promoter (e.g., exoS promoter) fused to a reporter gene (e.g., lacZ encoding β-galactosidase).
-
Luria-Bertani (LB) broth.
-
T3SS-inducing minimal medium (e.g., M9 minimal medium with specific supplements and a chelator like EGTA to induce T3SS expression).
-
This compound (or a library of compounds).
-
384-well microplates.
-
Plate reader capable of measuring absorbance.
-
Reagents for β-galactosidase assay (e.g., ONPG - o-nitrophenyl-β-D-galactopyranoside).
Procedure:
-
Bacterial Culture Preparation: Inoculate an overnight culture of the P. aeruginosa reporter strain in LB broth at 37°C with shaking.
-
Assay Plate Preparation:
-
Dilute the overnight culture 1:100 in fresh T3SS-inducing minimal medium.
-
Dispense 50 µL of the diluted culture into each well of a 384-well microplate.
-
-
Compound Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Using a liquid handler, transfer a final concentration of 10 µM of the compound to the assay plates. Include appropriate positive (known T3SS inhibitor) and negative (DMSO vehicle) controls.
-
-
Incubation: Incubate the plates at 37°C with shaking for 4-6 hours to allow for bacterial growth and T3SS induction.
-
β-Galactosidase Assay:
-
After incubation, add a lysis buffer containing ONPG to each well.
-
Incubate at room temperature until a yellow color develops.
-
Stop the reaction by adding a stop solution (e.g., sodium carbonate).
-
-
Data Acquisition: Measure the absorbance at 420 nm using a microplate reader. Also, measure the optical density at 600 nm to assess bacterial growth.
-
Data Analysis:
-
Normalize the β-galactosidase activity to bacterial growth (A420/A600).
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Quantitative Data Summary
The following table summarizes the activity of a representative phenylamino acetamide compound, 187R, identified in a screen for T3SS inhibitors.
| Compound | Target | Assay Type | Activity | Reference |
| 187R (a phenylamino acetamide) | P. aeruginosa T3SS | Reporter Gene Assay | Potent inhibition of T3SS gene expression | [2] |
Signaling Pathway and Experimental Workflow
dot
Caption: Experimental workflow for the HTS assay to identify T3SS inhibitors.
dot
Caption: Simplified signaling pathway of T3SS and the inhibitory action of phenylamino acetamides.
Factor VIIa Inhibition Assay for Anticoagulant Activity
Derivatives of N-phenyl-2-(phenyl-amino) acetamide have been synthesized and evaluated as inhibitors of Factor VIIa (FVIIa), a key enzyme in the extrinsic pathway of blood coagulation.[3] This section provides a protocol for a biochemical assay to screen for FVIIa inhibitors.
Application Note
Factor VIIa is a serine protease that, upon binding to tissue factor, initiates the coagulation cascade.[3] Inhibition of FVIIa is a therapeutic strategy for the prevention and treatment of thrombotic disorders. This HTS assay measures the enzymatic activity of FVIIa in the presence of test compounds.
Experimental Protocol: FVIIa Chromogenic Assay
Objective: To identify inhibitors of FVIIa by measuring the cleavage of a chromogenic substrate.
Materials:
-
Recombinant human Factor VIIa.
-
Recombinant soluble Tissue Factor (sTF).
-
Chromogenic FVIIa substrate (e.g., Spectrozyme® fVIIa).
-
Assay buffer (e.g., HBS buffer containing Ca2+, Mg2+, and BSA).
-
This compound derivatives or a compound library.
-
384-well microplates.
-
Microplate reader capable of kinetic absorbance measurements.
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Transfer the compounds to the 384-well assay plates.
-
-
Enzyme and Substrate Preparation:
-
Prepare a solution of FVIIa and sTF in the assay buffer.
-
Prepare a solution of the chromogenic substrate in the assay buffer.
-
-
Assay Execution:
-
Add the FVIIa/sTF complex to each well of the assay plate and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the chromogenic substrate.
-
-
Data Acquisition: Immediately begin measuring the absorbance at 405 nm every minute for 30 minutes in a kinetic mode.
-
Data Analysis:
-
Determine the rate of reaction (Vmax) for each well by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Quantitative Data Summary
The following table presents data for N-phenyl-2-(phenyl-amino) acetamide derivatives as FVIIa inhibitors.
| Compound Derivative | Target | Assay Type | Activity (Prothrombin Time) | Reference |
| Compound 4 | Factor VIIa | Prothrombin Time Assay | 20 seconds | [3] |
| Compound 7 | Factor VIIa | Prothrombin Time Assay | 25 seconds | [3] |
| Compound 15 | Factor VIIa | Prothrombin Time Assay | 16 seconds | [3] |
| Compound 16 | Factor VIIa | Prothrombin Time Assay | 25 seconds | [3] |
| Compound 19 | Factor VIIa | Prothrombin Time Assay | 20 seconds | [3] |
| Warfarin (Control) | Vitamin K epoxide reductase | Prothrombin Time Assay | Not specified | [3] |
| Control Plasma | - | Prothrombin Time Assay | 14 ± 2 seconds | [3] |
Signaling Pathway and Experimental Workflow
dot
Caption: Workflow for the FVIIa chromogenic HTS assay.
dot
Caption: The extrinsic coagulation cascade and the inhibitory target of N-phenyl-2-(phenyl-amino) acetamide derivatives.
References
Application Notes and Protocols: N-[4-(phenylamino)phenyl]acetamide as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[4-(phenylamino)phenyl]acetamide, a diarylamine derivative, serves as a crucial intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its unique structure, featuring both an acetamido and a phenylamino group on a central phenyl ring, provides multiple reactive sites for further chemical transformations. This document outlines the applications of this compound in organic synthesis, particularly in the development of novel therapeutic agents, and provides detailed protocols for its preparation and subsequent reactions.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The presence of the secondary amine and the acetamido group allows for a diverse range of chemical modifications, making it an ideal scaffold for generating libraries of compounds for drug discovery. Its derivatives have been investigated for a wide range of biological activities, including as antibacterial, nematicidal, and anticoagulant agents.[1][2] This application note provides a comprehensive overview of its synthetic utility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.[3][4]
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄N₂O | [3][4] |
| Molecular Weight | 226.27 g/mol | [3] |
| IUPAC Name | N-(4-anilinophenyl)acetamide | [3] |
| CAS Number | 38674-90-7 | [3] |
| Monoisotopic Mass | 226.110613074 Da | [3] |
| Solubility | >33.9 µg/mL (at pH 7.4) | [3] |
Applications in Organic Synthesis
This compound is a key precursor for the synthesis of various bioactive molecules. Its primary application lies in the construction of complex heterocyclic systems.
Synthesis of Thiazole Derivatives
One of the most significant applications of this compound is in the synthesis of 4-arylthiazole-containing N-phenylacetamide derivatives. These compounds have shown promising antibacterial and nematicidal activities.[1][5] The general synthetic route involves the conversion of the amino group of a related precursor into a thiourea, followed by condensation with α-haloketones to form the thiazole ring.
A series of N-(4-((4-arylthiazol-2-yl)amino)phenyl)acetamide derivatives were synthesized with yields ranging from 55% to 94%.[1] The table below summarizes the yield and melting point for a selection of these derivatives.
| Compound ID | R Group (on thiazole ring) | Yield (%) | Melting Point (°C) |
| A₁ | 4-Fluorophenyl | 57 | 201.0–202.0 |
| A₂ | 3-Fluorophenyl | 82 | 162.4–163.2 |
| A₄ | 4-Chlorophenyl | 87 | 210.5–211.2 |
| A₇ | 4-Bromophenyl | 75 | 209.6–210.4 |
| A₁₁ | 4-Tolyl | 89 | 207.2–208.1 |
| A₁₂ | Phenyl | 71 | 174.7–175.2 |
Data extracted from literature.[1][5]
Synthesis of N-phenyl-2-(phenyl-amino) acetamide Derivatives
N-phenyl-2-(phenyl-amino) acetamide derivatives have been designed and synthesized as potential inhibitors of Factor VIIa, a key enzyme in the coagulation cascade, indicating their potential as anticoagulants.[2] The synthesis typically involves a multi-step process based on the Schotten-Baumann reaction.
The following table presents data for a synthesized derivative.
| Compound | Yield (%) | Melting Point (°C) |
| 2-[(4-acetylphenyl) amino]-N-[4-(1, 3-thiazol-2-yl) phenyl] acetamide | 96.00 | 120-122 |
Data extracted from literature.[2]
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-N-phenylacetamide (A precursor to this compound derivatives)
This protocol describes the initial steps for the synthesis of thiazole derivatives starting from p-phenylenediamine, which involves the formation of an acetamide intermediate.[1]
Materials:
-
p-Phenylenediamine (PPD)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Acetylation agent (e.g., Acetic anhydride or Acetyl chloride)
-
Base (e.g., Triethylamine or Pyridine)
Procedure:
-
Dissolve p-phenylenediamine in an anhydrous solvent under an inert atmosphere.
-
Add the base to the solution and cool the mixture in an ice bath.
-
Slowly add the acetylating agent dropwise to the cooled solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for the specified time (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-amino-N-phenylacetamide.
Protocol 2: General Procedure for the Synthesis of N-(4-((4-Arylthiazol-2-yl)amino)phenyl)acetamide Derivatives
This protocol outlines the subsequent steps to form the final thiazole-containing compounds from a 4-amino-N-phenylacetamide intermediate.[1]
Materials:
-
4-amino-N-phenylacetamide intermediate
-
Carbon disulfide
-
Ammonia solution
-
α-Halocarbonyl compound (e.g., substituted phenacyl bromide)
-
Ethanol
Procedure:
-
Formation of Isothiocyanate: Convert the 4-amino-N-phenylacetamide intermediate to the corresponding isothiocyanate using carbon disulfide in the presence of a base.
-
Thiourea Formation: React the isothiocyanate with an appropriate amine to form the thiourea derivative.
-
Thiazole Ring Formation: Condense the thiourea derivative with an α-halocarbonyl compound in a suitable solvent like ethanol and reflux the mixture.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Purify the crude product by column chromatography on basic alumina.[1]
Visualizations
Synthetic Pathway for Thiazole Derivatives
The following diagram illustrates the general synthetic pathway for the preparation of N-(4-((4-arylthiazol-2-yl)amino)phenyl)acetamide derivatives, highlighting the role of the acetamide intermediate.
Caption: Synthetic route to N-phenylacetamide derivatives containing a 4-arylthiazole moiety.
Experimental Workflow for Synthesis and Purification
This diagram outlines the typical laboratory workflow for the synthesis and purification of derivatives from this compound.
Caption: General experimental workflow for synthesis and purification.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its utility is particularly evident in the construction of novel heterocyclic compounds with significant biological activities. The protocols and data presented herein provide a foundational resource for researchers engaged in the synthesis of complex organic molecules for applications in drug discovery and materials science. The straightforward synthetic accessibility and the potential for diverse chemical modifications underscore the importance of this compound as a key building block in modern organic chemistry.
References
- 1. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. This compound | C14H14N2O | CID 789635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C14H14N2O) [pubchemlite.lcsb.uni.lu]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing N-[4-(phenylamino)phenyl]acetamide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vitro evaluation of N-[4-(phenylamino)phenyl]acetamide, a compound with potential therapeutic applications. The following protocols and guidelines are designed to facilitate a thorough investigation of its cytotoxic and apoptotic effects, as well as to elucidate its mechanism of action by identifying the key signaling pathways it modulates.
Introduction
This compound and its chemical analogs have emerged as a promising class of compounds with demonstrated pro-apoptotic activity in various cancer cell lines.[1][2][3] Studies on related phenylacetamide derivatives suggest that their anticancer effects are mediated through the induction of apoptosis via both intrinsic and extrinsic pathways.[1][2][3] This often involves the upregulation of pro-apoptotic proteins such as Bax and FasL, and the activation of executioner caspases like caspase-3.[1][2][3] While the downstream effects on apoptosis are evident, the precise upstream signaling cascades modulated by this compound remain to be fully elucidated. This document outlines a systematic approach to characterize the cellular effects of this compound and to identify its primary molecular targets and mechanism of action.
Experimental Design Overview
The experimental workflow is designed to first establish the cytotoxic and pro-apoptotic potential of this compound and then to investigate the underlying molecular mechanisms.
Caption: Experimental workflow for testing this compound.
Data Presentation
Quantitative data from the following experiments should be summarized in the tables below for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | |||
| MDA-MB-231 | |||
| PC-3 | |||
| HepG2 | |||
| Control (Normal Fibroblasts) |
Table 2: Apoptosis Induction by this compound at 48h
| Cell Line | Treatment | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| MCF-7 | Vehicle Control | |||
| IC50 concentration | ||||
| MDA-MB-231 | Vehicle Control | |||
| IC50 concentration |
Table 3: Cell Cycle Analysis of Cells Treated with this compound at 48h
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Vehicle Control | |||
| IC50 concentration | ||||
| MDA-MB-231 | Vehicle Control | |||
| IC50 concentration |
Table 4: Effect of this compound on Protein Expression/Activation
| Pathway | Target Protein | Phosphorylation Status / Total Protein | Fold Change vs. Control |
| MAPK | p-ERK/ERK | ||
| p-JNK/JNK | |||
| p-p38/p38 | |||
| PI3K/Akt | p-Akt/Akt | ||
| p-mTOR/mTOR | |||
| NF-kB | p-p65/p65 | ||
| IκBα | |||
| Apoptosis | Cleaved Caspase-3 | ||
| Bax | |||
| Bcl-2 |
Experimental Protocols
Cell Culture
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; PC-3 for prostate cancer; HepG2 for liver cancer) and a normal human cell line (e.g., human dermal fibroblasts) should be used to assess selectivity.
-
Culture Conditions: Cells should be maintained in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Preparation of this compound Stock Solution
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.
-
Store the stock solution at -20°C.
-
Dilute the stock solution in the complete cell culture medium to the desired final concentrations immediately before use. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (0.1% DMSO) for 24, 48, and 72 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at its IC50 concentration and a vehicle control for 48 hours.
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle.
-
Procedure:
-
Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at its IC50 concentration and a vehicle control for 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Pathway Screening
This technique is used to detect changes in the expression and phosphorylation status of key proteins in major signaling pathways.
-
Procedure:
-
Seed 1 x 10⁶ cells in a 10 cm dish and allow them to adhere overnight.
-
Treat the cells with this compound at its IC50 concentration and a vehicle control for a time course (e.g., 0, 1, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt, p-p65, p65, IκBα, cleaved caspase-3, Bax, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the ratio of phosphorylated to total protein to determine the activation status of kinases.
Signaling Pathway Diagrams
Based on the initial screening, a more detailed investigation into the most perturbed pathway can be undertaken. The following diagrams illustrate the hypothesized signaling cascades that may be affected by this compound.
Caption: Hypothesized apoptotic signaling pathways modulated by the compound.
References
Application Notes and Protocols for the Preparation of N-[4-(phenylamino)phenyl]acetamide Derivatives for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and structure-activity relationship (SAR) studies of N-[4-(phenylamino)phenyl]acetamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile biological activities, including but not limited to, anticancer, antibacterial, and anticoagulant properties.
Introduction
This compound serves as a key scaffold in the design of novel therapeutic agents. The core structure, consisting of a central acetamide linker connecting two phenyl rings, one of which is a diphenylamine moiety, offers multiple points for chemical modification. These modifications allow for the systematic exploration of the chemical space to understand the relationship between the compound's structure and its biological activity, a process known as Structure-Activity Relationship (SAR) studies. By identifying the structural features crucial for potency and selectivity, medicinal chemists can design more effective and safer drug candidates.
This document outlines the synthetic strategies for preparing a library of these derivatives and presents a framework for their subsequent biological evaluation to establish a robust SAR.
General Synthetic Workflow
The preparation of this compound derivatives can be approached through several synthetic routes. A common and effective strategy involves a multi-step synthesis starting from readily available starting materials. The following diagram illustrates a typical workflow for the synthesis and subsequent SAR analysis.
Application Notes and Protocols: Synthesis of Novel Heterocycles from N-[4-(phenylamino)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel thiazole and 1,2,3-triazole derivatives utilizing N-[4-(phenylamino)phenyl]acetamide and its precursors. The synthesized compounds have demonstrated potential applications in medicinal chemistry, particularly as antimicrobial and anticancer agents.
Synthesis of N-(4-((4-Arylthiazol-2-yl)amino)phenyl)acetamide Derivatives
This protocol outlines the multi-step synthesis of N-phenylacetamide derivatives bearing a 4-arylthiazole moiety. These compounds have shown promising in vitro antibacterial activities. The synthesis commences with the protection of p-phenylenediamine, a readily available precursor to the core scaffold.
Experimental Workflow:
Caption: Synthetic workflow for N-phenylacetamide-thiazole derivatives.
Quantitative Data Summary:
The following table summarizes the reaction conditions and yields for the synthesis of representative N-(4-((4-arylthiazol-2-yl)amino)phenyl)acetamide derivatives.
| Compound | Aryl Substituent | Yield (%) | Melting Point (°C) |
| A1 | 4-Fluorophenyl | 57 | 201.0-202.0 |
| A4 | 4-Chlorophenyl | 87 | 210.5-211.2 |
| A7 | 4-Bromophenyl | 75 | 209.6-210.4 |
| A11 | 4-Methylphenyl | 89 | 207.2-208.1 |
| A12 | Phenyl | 71 | 174.7-175.2 |
Detailed Experimental Protocol: Synthesis of N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1)
Materials:
-
p-Phenylenediamine (PPD)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Acetyl chloride
-
Pyridine
-
Trifluoroacetic acid (TFA)
-
Thiophosgene
-
Ammonia
-
2-Bromo-1-(4-fluorophenyl)ethan-1-one
-
Ethanol
-
Silica gel for column chromatography
Procedure:
-
Synthesis of tert-butyl (4-aminophenyl)carbamate (1): To a solution of p-phenylenediamine (10.8 g, 100 mmol) in DCM (200 mL), a solution of di-tert-butyl dicarbonate (10.9 g, 50 mmol) in DCM (100 mL) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is purified by column chromatography to yield compound 1.
-
Synthesis of tert-butyl (4-acetamidophenyl)carbamate: To a solution of compound 1 (4.16 g, 20 mmol) and pyridine (1.74 g, 22 mmol) in DCM (50 mL), acetyl chloride (1.73 g, 22 mmol) is added dropwise at 0 °C. The mixture is stirred at room temperature for 4 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude product.
-
Synthesis of N-(4-aminophenyl)acetamide (2): The crude tert-butyl (4-acetamidophenyl)carbamate is dissolved in DCM (30 mL), and TFA (10 mL) is added. The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is neutralized with saturated NaHCO₃ solution and extracted with ethyl acetate. The organic layer is dried and concentrated to afford compound 2.
-
Synthesis of 1-(4-acetamidophenyl)thiourea (4): A solution of N-(4-aminophenyl)acetamide (2) (1.50 g, 10 mmol) in acetone (30 mL) is added to a stirred solution of thiophosgene (1.15 g, 10 mmol) in acetone (20 mL) at 0 °C. The reaction is stirred for 2 hours, followed by the dropwise addition of concentrated ammonia solution (5 mL). The mixture is stirred for an additional 1 hour. The resulting precipitate is filtered, washed with water, and dried to give compound 4.[1]
-
Synthesis of N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1): A mixture of 1-(4-acetamidophenyl)thiourea (4) (0.21 g, 1 mmol) and 2-bromo-1-(4-fluorophenyl)ethan-1-one (0.22 g, 1 mmol) in ethanol (20 mL) is refluxed for 4 hours.[1] After cooling, the precipitate is filtered, washed with cold ethanol, and dried. The crude product is purified by column chromatography on silica gel to give the final product A1.[1]
Synthesis of N-Phenylacetamide-Incorporated 1,2,3-Triazoles
This protocol describes the synthesis of novel 1,4-disubstituted-1,2,3-triazoles incorporating an N-phenylacetamide moiety via a copper-catalyzed azide-alkyne cycloaddition (click chemistry). This method is efficient and provides high yields of the desired products, which have potential applications as antifungal and antitubercular agents.
Experimental Workflow:
Caption: Synthesis of N-phenylacetamide-1,2,3-triazoles via click chemistry.
Quantitative Data Summary:
The following table summarizes the reaction conditions and yields for the synthesis of representative N-phenylacetamide-incorporated 1,2,3-triazoles.
| Compound | Alkyne Used | Azide Used | Yield (%) | Reaction Time (min) |
| 6a | 1-(prop-2-yn-1-yloxy)benzene (2a) | 2-azido-N-phenylacetamide (5a) | 93 | 30 |
| 6b | 1-chloro-4-(prop-2-yn-1-yloxy)benzene (2b) | 2-azido-N-phenylacetamide (5a) | 91 | 35 |
| 7a | 1-(prop-2-yn-1-yloxy)benzene (2a) | 2-azido-N-(4-chlorophenyl)acetamide (5b) | 94 | 30 |
| 7b | 1-chloro-4-(prop-2-yn-1-yloxy)benzene (2b) | 2-azido-N-(4-chlorophenyl)acetamide (5b) | 92 | 35 |
Detailed Experimental Protocol: Synthesis of 2-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a)
Materials:
-
Aniline
-
Chloroacetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Toluene
-
Phenol
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Copper(I) iodide (CuI)
-
Triethylammonium acetate ([Et₃NH][OAc])
-
Ultrasound bath
Procedure:
-
Synthesis of 2-chloro-N-phenylacetamide: To a stirred solution of aniline (1.86 g, 20 mmol) and triethylamine (2.02 g, 20 mmol) in DCM (20 mL), chloroacetyl chloride (2.26 g, 20 mmol) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 3-5 hours. The reaction is quenched with crushed ice, and the resulting solid is filtered and dried.[2]
-
Synthesis of 2-azido-N-phenylacetamide (5a): A mixture of 2-chloro-N-phenylacetamide (1.70 g, 10 mmol) and sodium azide (0.78 g, 12 mmol) in toluene (20 mL) is refluxed for 5-7 hours. After completion of the reaction, toluene is removed under reduced pressure, and the reaction is quenched with crushed ice. The solid product is filtered and crystallized from ethanol to yield 5a.[2]
-
Synthesis of 1-(prop-2-yn-1-yloxy)benzene (2a): To a stirred solution of phenol (1.88 g, 20 mmol) in DMF (20 mL), K₂CO₃ (3.32 g, 24 mmol) is added. The mixture is stirred at room temperature for 30 minutes. Propargyl bromide (2.38 g, 20 mmol) is then added, and the mixture is stirred for 2 hours. The reaction mixture is poured into ice-water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give 2a.
-
Synthesis of 2-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a): In a flask, 2-azido-N-phenylacetamide (5a) (0.176 g, 1 mmol), 1-(prop-2-yn-1-yloxy)benzene (2a) (0.132 g, 1 mmol), and CuI (0.019 g, 0.1 mmol) are taken in [Et₃NH][OAc] (2 mL). The flask is placed in an ultrasound bath at 40 °C for 30 minutes. After completion of the reaction, the mixture is diluted with water, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous Na₂SO₄, and the solvent is evaporated. The crude product is purified by column chromatography to afford 6a.[2][3]
References
- 1. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-[4-(phenylamino)phenyl]acetamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N---INVALID-LINK--phenyl]acetamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of N-[4-(phenylamino)phenyl]acetamide, particularly when utilizing the Buchwald-Hartwig amination reaction, a common and effective method for this transformation.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The palladium catalyst may have decomposed due to exposure to air or moisture. | Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or properly stored catalyst. Consider using a pre-catalyst which is more air-stable. |
| Inappropriate Ligand: The phosphine ligand may not be suitable for the specific substrates. | For coupling anilines, sterically hindered biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are often effective. It is recommended to screen a few different ligands to find the optimal one for your specific aryl halide.[1] | |
| Incorrect Base: The base may be too weak to deprotonate the amine or too strong, leading to side reactions. | Sodium tert-butoxide (NaOtBu) is a common and effective base for this reaction. If base-sensitive functional groups are present, a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, although this may require higher temperatures and longer reaction times.[2] | |
| Low Reaction Temperature: The temperature may be insufficient to drive the reaction to completion. | Buchwald-Hartwig aminations are typically run at elevated temperatures, often in the range of 80-110 °C. The optimal temperature will depend on the solvent and the reactivity of the substrates. | |
| Incomplete Reaction | Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. | Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). Continue the reaction until the starting materials are consumed. |
| Catalyst Deactivation: The catalyst may have been deactivated during the reaction. | Ensure the starting materials are pure and free of impurities that could poison the catalyst. If catalyst deactivation is suspected, adding a fresh portion of the catalyst may help drive the reaction to completion. | |
| Formation of Side Products | Homocoupling of Aryl Halide: The aryl halide may react with itself to form a biaryl impurity. | This is often a result of suboptimal reaction conditions. Screening different ligands and ensuring an efficient catalytic cycle can minimize this side reaction. |
| Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. | This can be caused by the presence of water or other protic impurities. Ensure all reagents and solvents are dry. | |
| Double Arylation: If the starting amine has two N-H bonds, double arylation can occur. | In the case of synthesizing this compound from p-phenylenediamine, protecting one of the amino groups before the coupling reaction is a common strategy to prevent double arylation.[3] | |
| Difficult Purification | Co-elution of Product and Ligand: The product and the phosphine ligand or its oxide may have similar polarities, making separation by column chromatography challenging. | Select a ligand that has a significantly different polarity from the product. Alternatively, perform an oxidative workup to convert the phosphine ligand to its more polar phosphine oxide, which can often be more easily separated. |
| Product is a Dark Oil or Tar: This can indicate product degradation or the presence of significant impurities. | Ensure the reaction is not overheated and is worked up promptly upon completion. Purification by recrystallization may be more effective than chromatography in such cases. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction involves the cross-coupling of an aryl halide (e.g., bromobenzene or chlorobenzene) with 4-aminoacetanilide in the presence of a palladium catalyst, a phosphine ligand, and a base.
Q2: Which palladium catalyst and ligand combination is best for this synthesis?
A2: While the optimal combination can be substrate-dependent, catalyst systems employing sterically hindered and electron-rich phosphine ligands generally provide high yields. Combinations such as Pd₂(dba)₃ with ligands like XPhos, SPhos, or RuPhos are excellent starting points for optimization.[1] Pre-formed palladium-ligand complexes (pre-catalysts) are also highly effective and can be more convenient to handle.
Q3: What are the best solvents for the Buchwald-Hartwig synthesis of this compound?
A3: Anhydrous, aprotic solvents are typically used. Toluene, dioxane, and THF are common choices. The selection of the solvent can influence the reaction rate and yield, so it may be a parameter to screen during optimization.
Q4: How can I minimize the formation of the N,N-diphenyl-p-phenylenediamine byproduct?
A4: This byproduct arises from the double arylation of p-phenylenediamine if it is used as a starting material. To avoid this, it is recommended to use 4-aminoacetanilide as the starting amine, where one of the amino groups is already protected as an acetamide.[3]
Q5: What is a suitable method for purifying the final product?
A5: The crude product can typically be purified by column chromatography on silica gel. Following chromatography, recrystallization can be employed to obtain a highly pure solid.
Q6: What is a good recrystallization solvent for this compound?
A6: The choice of recrystallization solvent depends on the impurities present. A solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature is ideal. Common solvents for recrystallization of aromatic amides include ethanol, methanol, or mixtures of ethanol and water.[4] It is advisable to test a few different solvents or solvent mixtures to find the optimal conditions.
Experimental Protocols
Buchwald-Hartwig Amination Protocol for this compound
This protocol provides a general procedure for the synthesis of this compound via a Buchwald-Hartwig cross-coupling reaction.
Reagents and Materials:
-
4-Aminoacetanilide
-
Bromobenzene (or other aryl halide)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene (or other suitable solvent)
-
Anhydrous workup and purification solvents (e.g., ethyl acetate, hexanes, ethanol)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add 4-aminoacetanilide (1.0 equivalent), the aryl halide (1.1 equivalents), and the base (1.4 equivalents) to the flask.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization if necessary.
Data Presentation
Table 1: Effect of Catalyst and Ligand on Reaction Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | NaOtBu | Toluene | 100 | ~90-95 |
| Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu | Dioxane | 100 | ~92-97 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene | 110 | ~75-85 |
| PdCl₂(dppf) (3) | - | NaOtBu | Toluene | 100 | ~60-70 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Table 2: Effect of Base and Solvent on Reaction Yield
| Catalyst/Ligand | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃/XPhos | NaOtBu (1.4) | Toluene | 100 | ~95 |
| Pd₂(dba)₃/XPhos | NaOtBu (1.4) | Dioxane | 100 | ~97 |
| Pd₂(dba)₃/XPhos | Cs₂CO₃ (2.0) | Toluene | 110 | ~80 |
| Pd₂(dba)₃/XPhos | K₃PO₄ (2.0) | Dioxane | 110 | ~82 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
Technical Support Center: Synthesis of N-[4-(phenylamino)phenyl]acetamide
Welcome to the technical support center for the synthesis of N-[4-(phenylamino)phenyl]acetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to side product formation during the two primary synthetic routes for this compound: Route A: N-acetylation of 4-aminodiphenylamine and Route B: Buchwald-Hartwig amination .
Route A: N-acetylation of 4-aminodiphenylamine
Question 1: I am observing a significant amount of a higher molecular weight impurity in my final product after acetylating 4-aminodiphenylamine. What could this be and how can I avoid it?
Answer: The most probable higher molecular weight side product is the di-acetylated compound, N-acetyl-N-[4-(acetylamino)phenyl]aniline. This occurs when both the primary and secondary amine groups of 4-aminodiphenylamine are acetylated.
Troubleshooting:
-
Control Stoichiometry: Carefully control the stoichiometry of the acetylating agent (e.g., acetic anhydride or acetyl chloride). Use of a slight excess (1.0-1.2 equivalents) is common, but a large excess will favor di-acetylation.
-
Reaction Temperature: Perform the acetylation at a lower temperature (e.g., 0-25 °C). Higher temperatures can provide the activation energy needed for the less reactive secondary amine to be acetylated.
-
Order of Addition: Add the acetylating agent slowly to the solution of 4-aminodiphenylamine. This helps to maintain a low localized concentration of the acetylating agent, reducing the likelihood of di-acetylation.
-
Protecting Groups: For syntheses starting from precursors like p-phenylenediamine, a protection strategy can be employed. For instance, one amine can be protected with a tert-butyloxycarbonyl (Boc) group, followed by acetylation of the free amine, and subsequent deprotection[1].
Question 2: My reaction is sluggish and I have a lot of unreacted 4-aminodiphenylamine starting material. How can I improve the conversion?
Answer: Incomplete reaction can be due to several factors, including insufficient reactivity of the acetylating agent, poor solubility, or deactivation of the starting material.
Troubleshooting:
-
Choice of Acetylating Agent: Acetic anhydride is a common and effective acetylating agent. If using a less reactive agent, consider switching to acetyl chloride, which is more reactive.
-
Solvent: Ensure your starting material is fully dissolved. A common solvent for this reaction is a mixture of acetic acid and water or an organic solvent like dichloromethane (DCM).
-
Catalyst: While often not necessary, a mild base like sodium acetate can be used to neutralize the acid byproduct and drive the reaction to completion.
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Route B: Buchwald-Hartwig Amination
Question 3: After my Buchwald-Hartwig coupling of a 4-haloacetanilide with aniline, I have a significant side product with a mass corresponding to acetanilide. What is this and how can I minimize it?
Answer: This side product is likely acetanilide, resulting from the hydrodehalogenation of your 4-haloacetanilide starting material. This is a common side reaction in Buchwald-Hartwig aminations where a hydride source (often from the solvent or base) replaces the halide on the aromatic ring in a competing reaction pathway[2].
Troubleshooting:
-
Ligand Choice: The choice of phosphine ligand is critical in minimizing hydrodehalogenation. Bulky, electron-rich ligands such as XPhos, SPhos, or BrettPhos can promote the desired C-N bond formation and suppress hydrodehalogenation.
-
Base Selection: Use a non-coordinating, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). Weaker bases may require higher temperatures, which can favor the side reaction.
-
Solvent Purity: Ensure you are using anhydrous, degassed solvents. Water and oxygen can interfere with the catalytic cycle and promote side reactions.
-
Temperature Control: While heating is often necessary, excessively high temperatures can increase the rate of hydrodehalogenation. Aim for the lowest temperature that provides a reasonable reaction rate.
Question 4: I am seeing evidence of a triarylamine species in my mass spectrometry analysis. Is this a common side product?
Answer: While less common than hydrodehalogenation, the formation of a triarylamine (from the coupling of another aniline molecule to your desired product) is a potential side reaction, especially if the product amine is still reactive under the reaction conditions.
Troubleshooting:
-
Stoichiometry of the Amine: Use a controlled amount of the aniline coupling partner (typically 1.0 to 1.2 equivalents). A large excess of the amine could potentially lead to further reaction with the product.
-
Reaction Monitoring: Monitor the reaction progress closely and stop the reaction once the starting material is consumed to prevent over-reaction.
Quantitative Data on Side Products
Currently, there is limited published quantitative data specifically for the side products in the synthesis of this compound. The following table provides a general overview of expected side products and typical yield ranges based on analogous reactions.
| Synthetic Route | Common Side Product | Typical Observed Range (%) | Factors Influencing Formation |
| N-acetylation | Di-acetylated Product | 5 - 20% | Excess acetylating agent, high temperature |
| Unreacted Starting Material | Variable | Insufficient reaction time or reagent | |
| Buchwald-Hartwig | Hydrodehalogenated Arene | 5 - 30% | Ligand choice, base, temperature, solvent purity |
| Triarylamine | < 5% | Excess amine, prolonged reaction time |
Experimental Protocols
General Protocol for N-acetylation of 4-aminodiphenylamine
This is a generalized procedure and may require optimization.
-
Dissolve 1 equivalent of 4-aminodiphenylamine in a suitable solvent (e.g., glacial acetic acid/water or DCM).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add 1.1 equivalents of acetic anhydride dropwise with stirring.
-
If using an organic solvent, 1.2 equivalents of a non-nucleophilic base like triethylamine can be added.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, the product can be isolated by precipitation with water and subsequent filtration, or by standard aqueous workup and crystallization.
General Protocol for Buchwald-Hartwig Amination
This is a generalized procedure and may require optimization.
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add the 4-haloacetanilide (1 equivalent) and aniline (1.2 equivalents).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC/LC-MS).
-
Cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.
-
The filtrate is then concentrated and the crude product is purified by column chromatography or crystallization.
Visualizing Side Product Formation
The following diagrams illustrate the reaction pathways leading to the desired product and common side products.
Caption: Formation of desired mono-acetylated product and di-acetylated side product.
Caption: Competing pathways of C-N coupling and hydrodehalogenation in Buchwald-Hartwig amination.
References
Technical Support Center: Synthesis of N-[4-(phenylamino)phenyl]acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of N-[4-(phenylamino)phenyl]acetamide synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common synthetic routes: Acetylation of 4-aminodiphenylamine and Buchwald-Hartwig Amination.
Route 1: Acetylation of 4-aminodiphenylamine
This is a direct and common method for the synthesis of this compound.
Experimental Protocol:
-
Dissolution: Dissolve 4-aminodiphenylamine in a suitable solvent such as glacial acetic acid.[1]
-
Acetylation: Slowly add an acetylating agent, such as acetic anhydride or acetyl chloride, to the solution while stirring. The reaction is often exothermic.[1][2][3][4]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion, pour the reaction mixture into cold water to precipitate the crude this compound.[1][2]
-
Filtration and Washing: Filter the precipitate and wash it with cold water to remove impurities.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.[5]
Troubleshooting Common Issues:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Ensure the acetylating agent is fresh and added in appropriate stoichiometric amounts.- Increase the reaction time or temperature moderately. |
| Product loss during workup. | - Ensure complete precipitation by using ice-cold water.- Minimize the amount of solvent used for washing the precipitate. | |
| Impure Product (Discoloration) | Oxidation of the starting material or product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use purified starting materials. |
| Presence of unreacted starting material. | - Monitor the reaction closely with TLC to ensure complete consumption of the starting material.- Optimize the stoichiometry of the acetylating agent. | |
| Di-acetylation (acetylation on both nitrogen atoms). | - Use milder reaction conditions (lower temperature, shorter reaction time).- Use a less reactive acetylating agent. | |
| Poor Solubility of Starting Material | Inappropriate solvent. | - Test different solvents or solvent mixtures (e.g., glacial acetic acid, dichloromethane, tetrahydrofuran). |
Frequently Asked Questions (FAQs):
-
Q1: What is the best acetylating agent for this reaction?
-
Q2: How can I avoid the formation of di-acetylated byproducts?
-
A2: Di-acetylation can be minimized by using a controlled amount of the acetylating agent (close to a 1:1 molar ratio with the substrate) and maintaining a moderate reaction temperature.
-
-
Q3: What is a suitable solvent for recrystallization?
-
A3: A mixture of ethanol and water is often a good choice for recrystallizing N-arylacetamides.[5] The optimal ratio should be determined experimentally to maximize recovery and purity.
-
Logical Troubleshooting Workflow for Acetylation:
A troubleshooting workflow for the acetylation of 4-aminodiphenylamine.
Route 2: Buchwald-Hartwig Amination
This method involves the palladium-catalyzed cross-coupling of an aryl halide with an amine.[6][7]
Experimental Protocol:
-
Reactant Preparation: In a reaction vessel, combine N-(4-halophenyl)acetamide (e.g., N-(4-bromophenyl)acetamide), aniline, a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., NaOtBu, K₂CO₃).[6][8]
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene, dioxane).
-
Reaction: Heat the mixture to the appropriate temperature and stir until the reaction is complete, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography.
Troubleshooting Common Issues:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Inactive catalyst. | - Use a pre-catalyst or ensure the active Pd(0) species is generated in situ.- Use fresh, high-purity catalyst and ligand. |
| Inappropriate ligand. | - Screen different phosphine ligands. Bulky, electron-rich ligands are often effective.[6] | |
| Ineffective base. | - NaOtBu is a strong base suitable for many couplings.[6] For base-sensitive substrates, consider weaker bases like K₂CO₃ or Cs₂CO₃. | |
| Presence of oxygen or water. | - Ensure all reagents and solvents are dry and the reaction is performed under a strict inert atmosphere. | |
| Side Reactions | Hydrodehalogenation of the aryl halide. | - Use a less sterically hindered ligand.- Optimize the reaction temperature and time. |
| Homocoupling of the aryl halide (biaryl formation). | - Lower the catalyst loading.- Use a more appropriate ligand-to-metal ratio. | |
| Low Yield | Poor catalyst performance. | - Increase catalyst loading.- Screen different palladium sources and ligands. |
| Incomplete reaction. | - Increase reaction time or temperature. |
Frequently Asked Questions (FAQs):
-
Q1: Which palladium catalyst and ligand combination is best?
-
A1: The optimal combination depends on the specific substrates. A common starting point is a combination of a palladium precursor like Pd₂(dba)₃ with a bulky electron-rich phosphine ligand such as XPhos or SPhos.
-
-
Q2: Why is an inert atmosphere crucial for this reaction?
-
A2: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. An inert atmosphere protects the catalyst and ensures its activity throughout the reaction.
-
-
Q3: Can I use a different base?
Logical Troubleshooting Workflow for Buchwald-Hartwig Amination:
A troubleshooting workflow for the Buchwald-Hartwig amination.
Data Presentation
Table 1: Comparison of General Yields for Related Diarylamine Syntheses
| Synthetic Method | Starting Materials | General Yield Range (%) | Reference |
| Buchwald-Hartwig Amination | Aryl halide + Amine | 70-95 | [6][9] |
| Desulfinylative Smiles Rearrangement | Arylsulfinamide + Base | 60-85 | [10][11] |
| Nitrosonium-Initiated C-N Formation | Nitrosoarene + Arene | 50-80 | [12] |
Table 2: Comparison of General Yields for N-Acetylation of Anilines
| Acetylating Agent | Catalyst/Base | General Yield Range (%) | Reference |
| Acetic Anhydride | Glacial Acetic Acid | 80-95 | [1][2][3] |
| Acetyl Chloride | Triethylamine | 70-90 | [4] |
| Acetonitrile | Alumina | 75-95 (continuous flow) | [13][14] |
Potential Signaling Pathway Involvement
While the specific biological activity of this compound is not extensively documented, related phenylacetamide derivatives have shown a range of biological activities. For instance, some phenylacetamides act as inhibitors of the Pseudomonas aeruginosa Type III secretion system, which is a key virulence factor in this bacterium.[15] This suggests a potential role in disrupting bacterial pathogenesis. Other studies have shown that certain phenylacetamide derivatives can downregulate thymic stromal lymphopoietin (TSLP) by blocking caspase-1 and NF-κB pathways, indicating anti-inflammatory potential.[16]
Hypothetical Signaling Pathway Inhibition:
A hypothetical signaling pathway potentially inhibited by this compound.
References
- 1. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. books.rsc.org [books.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Genetic and Environmental Investigation of a Novel Phenylamino Acetamide Inhibitor of the Pseudomonas aeruginosa Type III Secretion System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel compound 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide downregulates TSLP through blocking of caspase-1/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Impurities in N-[4-(phenylamino)phenyl]acetamide Samples
Welcome to the technical support center for N-[4-(phenylamino)phenyl]acetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis, purification, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities can originate from various stages of the manufacturing process and storage. The most common sources include:
-
Starting Materials and Reagents: Unreacted starting materials such as 4-nitroacetanilide, p-phenylenediamine, or aniline, and reagents like chloroacetic acid can carry over into the final product.
-
Reaction Byproducts: Side reactions during the synthesis can lead to the formation of structurally related impurities. For instance, incomplete reduction of a nitro group can result in residual nitro-compounds.
-
Degradation Products: The final compound may degrade over time due to factors like exposure to light, heat, or atmospheric oxygen, leading to the formation of degradation products.
-
Residual Solvents: Solvents used during the synthesis and purification process may not be completely removed.
Q2: What are some common impurities to look for in this compound samples?
A2: Based on common synthetic routes for related acetanilides, potential impurities could include:
-
4-Nitroacetanilide: An unreacted starting material if the synthesis involves the reduction of a nitro group.
-
p-Phenylenediamine: A starting material or a byproduct of certain synthetic pathways.
-
Aniline: A potential starting material or degradation product.
-
Di-acetylated p-phenylenediamine: A potential byproduct if p-phenylenediamine is used as a starting material.
-
Oxidation products: The phenylamino group is susceptible to oxidation, which can lead to colored impurities.
Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common method for separating and quantifying impurities. A stability-indicating HPLC method should be developed and validated.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to elucidate the structure of isolated impurities.
-
Gas Chromatography (GC): GC is suitable for the analysis of volatile organic impurities and residual solvents.
Q4: What are the acceptable limits for impurities in a drug substance like this compound?
A4: The acceptable limits for impurities are defined by regulatory guidelines such as those from the International Council for Harmonisation (ICH). The specific thresholds depend on the maximum daily dose of the drug.
| Impurity Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | ≥ 0.05% | ≥ 0.03% |
| Identification Threshold | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) | ≥ 0.05% |
| Qualification Threshold | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) | ≥ 0.05% |
Data based on ICH Q3A/B guidelines.
Troubleshooting Guides
HPLC Analysis Troubleshooting
Issue: Poor peak shape (tailing or fronting) for the main peak or impurity peaks.
| Possible Cause | Recommended Solution |
| Secondary interactions with column packing | Use a high-purity silica column. Consider adding a competing base (e.g., triethylamine) to the mobile phase in low concentrations if tailing is observed for basic impurities. |
| Column overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate mobile phase pH | Adjust the pH of the mobile phase to ensure the analyte and impurities are in a single ionic form. |
| Column contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). |
Issue: Inconsistent retention times.
| Possible Cause | Recommended Solution |
| Fluctuations in mobile phase composition | Prepare fresh mobile phase and ensure proper mixing. Degas the mobile phase before use. |
| Column temperature variations | Use a column oven to maintain a consistent temperature. |
| Pump malfunction | Check the pump for leaks and ensure a steady flow rate. |
| Column degradation | Replace the column if it has been used extensively or with aggressive mobile phases. |
Issue: Extraneous or "ghost" peaks in the chromatogram.
| Possible Cause | Recommended Solution |
| Contaminated mobile phase or system | Flush the entire HPLC system, including the injector and detector, with a strong, clean solvent. |
| Carryover from previous injections | Implement a needle wash step between injections. Inject a blank solvent to check for carryover. |
| Late eluting peaks from a previous run | Increase the run time of the method to ensure all components have eluted. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Impurity Profiling
This protocol provides a general starting point for developing a stability-indicating HPLC method. Method optimization and validation are crucial for specific applications.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of 1 mg/mL.
Protocol 2: Recrystallization for Purification
Recrystallization is an effective technique for removing small amounts of impurities.
-
Solvent Selection: Identify a suitable solvent or solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol-water mixtures are often effective for acetanilides.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to the crude sample to completely dissolve it.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 3: Column Chromatography for Purification
Column chromatography is suitable for separating impurities with different polarities from the main compound.
-
Stationary Phase: Select an appropriate stationary phase, typically silica gel for normal-phase chromatography or C18-functionalized silica for reverse-phase chromatography.
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that provides good separation between the desired compound and the impurities.
-
Column Packing: Pack a glass column with a slurry of the stationary phase in the mobile phase.
-
Sample Loading: Dissolve the crude sample in a minimum amount of the mobile phase and load it onto the top of the column.
-
Elution: Pass the mobile phase through the column and collect fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: Workflow for impurity identification and resolution.
Caption: Decision tree for troubleshooting HPLC issues.
method development for the analysis of N-[4-(phenylamino)phenyl]acetamide in complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development and analysis of N-[4-(phenylamino)phenyl]acetamide in complex mixtures. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant for analytical method development?
A1: Understanding the physicochemical properties of this compound is crucial for selecting appropriate analytical techniques and sample preparation methods. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄N₂O | --INVALID-LINK-- |
| Molecular Weight | 226.27 g/mol | --INVALID-LINK-- |
| IUPAC Name | N-(4-anilinophenyl)acetamide | --INVALID-LINK-- |
| CAS Number | 38674-90-7 | --INVALID-LINK-- |
| Predicted XlogP | 2.7 | --INVALID-LINK-- |
| Solubility | >33.9 µg/mL (at pH 7.4) | --INVALID-LINK-- |
Q2: Which analytical techniques are most suitable for the quantitative analysis of this compound in complex matrices?
A2: High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) or a mass spectrometer (MS) is the most common and effective technique.[1] For complex matrices such as plasma or urine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its high sensitivity and selectivity.[1]
Q3: What are the common challenges encountered when analyzing this compound in biological samples?
A3: The primary challenges include:
-
Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.[2][3]
-
Low Concentrations: The analyte may be present at very low concentrations, requiring highly sensitive instrumentation and efficient sample enrichment.
-
Metabolite Interference: Structurally similar metabolites can potentially interfere with the analysis, necessitating high chromatographic resolution.
-
Analyte Stability: The stability of this compound in the biological matrix and during sample processing needs to be evaluated to ensure accurate results.[4]
Q4: How can I prepare plasma or urine samples for the analysis of this compound?
A4: Common sample preparation techniques include:
-
Protein Precipitation (PPT): This is a simple and fast method for plasma samples where a water-miscible organic solvent (e.g., acetonitrile, methanol) is added to precipitate proteins.[2][3]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the sample matrix based on its differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by passing the sample through a sorbent that retains the analyte, which is then eluted with a suitable solvent. This is effective for both plasma and urine samples.[1][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC and LC-MS/MS analysis of this compound.
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peaks or very small peaks | 1. Detector lamp is off.2. Mobile phase flow is interrupted.3. Injector issue (e.g., clogged loop). | 1. Turn on the detector lamp.2. Check mobile phase levels and ensure all tubing is clear.3. Flush the injector and check for blockages. |
| Ghost peaks | 1. Contamination in the mobile phase, injection solvent, or sample.2. Carryover from a previous injection. | 1. Prepare fresh mobile phase and sample.2. Run blank injections to identify the source of carryover and clean the injector and column if necessary. |
| Peak tailing | 1. Column degradation.2. Inappropriate mobile phase pH.3. Sample solvent incompatible with the mobile phase. | 1. Replace the column.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Dissolve the sample in the mobile phase whenever possible. |
| Fluctuating baseline | 1. Air bubbles in the pump or detector.2. Leaks in the system.3. Inadequate mobile phase mixing. | 1. Degas the mobile phase and purge the pump.2. Check all fittings for leaks.3. If using a gradient, ensure proper mixing or pre-mix the mobile phase. |
| Drifting retention times | 1. Change in mobile phase composition.2. Column temperature fluctuations.3. Column aging. | 1. Prepare fresh mobile phase.2. Use a column oven to maintain a constant temperature.3. Equilibrate the column thoroughly or replace it if necessary. |
LC-MS/MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low signal intensity/ion suppression | 1. Matrix effects from co-eluting compounds.2. Inefficient ionization in the MS source.3. Suboptimal MS parameters. | 1. Improve sample cleanup (e.g., use SPE instead of PPT).2. Optimize mobile phase additives (e.g., formic acid, ammonium formate).3. Tune the mass spectrometer for the analyte. |
| High background noise | 1. Contaminated mobile phase or LC system.2. Dirty MS source. | 1. Use high-purity solvents and flush the LC system.2. Clean the mass spectrometer source components. |
| Inconsistent results | 1. Variability in sample preparation.2. Unstable electrospray.3. Analyte degradation. | 1. Use an internal standard and ensure consistent sample handling.2. Check the spray needle and optimize source conditions.3. Investigate analyte stability in the matrix and during storage. |
Experimental Protocols
Adapted LC-MS/MS Method for this compound in Human Plasma
This method is adapted from a validated procedure for the analysis of structurally similar compounds (p-phenylenediamine and its acetylated metabolites) in blood.[4] Note: This method should be fully validated for this compound before use in routine analysis.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
3. Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 227.1 (for [M+H]⁺) |
| Product Ion (m/z) | To be determined by direct infusion of a standard solution. A likely fragmentation would involve the loss of the acetyl group. |
| Collision Energy | To be optimized for the specific instrument and transition. |
| Source Temperature | 500°C |
Expected Performance (Based on Structurally Similar Compounds)
The following table presents typical performance characteristics for the analysis of acetylated aromatic amines in biological fluids by LC-MS/MS.[4][6]
| Parameter | Expected Range |
| Linear Range | 5 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Recovery | 50 - 60% |
| Intra- and Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | < 15% |
Visualizations
Caption: Experimental workflow for the analysis of this compound in plasma.
Caption: Troubleshooting logic for common HPLC and LC-MS/MS issues.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
refinement of experimental protocols involving N-[4-(phenylamino)phenyl]acetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental protocols involving N-[4-(phenylamino)phenyl]acetamide.
Frequently Asked Questions (FAQs)
1. What are the basic physical and chemical properties of this compound?
This compound, also known as N-(4-anilinophenyl)acetamide, is a chemical compound with the molecular formula C14H14N2O.[1][2][3] Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C14H14N2O | [1][2][3] |
| Molecular Weight | 226.27 g/mol | [1] |
| CAS Number | 38674-90-7 | [1][3] |
| Appearance | White lustrous flake crystal or white crystalline powder | [4] |
| Solubility | >33.9 µg/mL in aqueous solution at pH 7.4. Slightly soluble in cold water, soluble in hot water, methanol, ethanol, ether, chloroform, acetone, glycerol, and benzene. | [1][4] |
| Storage | Store below +30°C. | [4] |
2. What are the primary safety hazards associated with this compound?
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.[4]
3. How can this compound be synthesized?
A common method for the synthesis of N-phenylacetamide derivatives involves the Schotten-Baumann reaction.[5] This typically involves the reaction of an amine with an acid chloride. For this compound, a plausible synthetic route would be the acylation of 4-aminodiphenylamine.
A detailed, representative protocol is provided in the "Experimental Protocols" section below.
4. What are the potential applications of this compound in research?
Derivatives of N-phenylacetamide have been investigated for a variety of biological activities, suggesting that this compound could serve as a scaffold or intermediate in drug discovery. Studied applications of its derivatives include:
-
Anticoagulants (Factor VIIa inhibitors)[5]
-
Carbonic anhydrase inhibitors with antiproliferative activity[8]
Troubleshooting Guide
Issue 1: Low yield during the synthesis of this compound.
-
Question: My synthesis of this compound resulted in a very low yield. What are the possible causes and solutions?
-
Answer: Low yields can stem from several factors. Consider the following:
-
Incomplete reaction: Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). If the reaction is slow, consider extending the reaction time or slightly increasing the temperature.
-
Purity of reagents: Use freshly distilled or high-purity starting materials (e.g., 4-aminodiphenylamine and acetyl chloride or acetic anhydride). Impurities can lead to side reactions.
-
Moisture sensitivity: The acylation reaction can be sensitive to moisture, which can hydrolyze the acylating agent. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if necessary.
-
Suboptimal reaction conditions: The choice of base and solvent is crucial. A non-nucleophilic base is often preferred to avoid competition with the amine. The solvent should be inert and capable of dissolving the reactants.
-
Product loss during workup: The product may be partially soluble in the aqueous phase during extraction. Minimize the volume of water used and consider back-extracting the aqueous layer with the organic solvent. Ensure the pH is optimized for precipitation if crystallization is used for purification.
-
Issue 2: The purified product of this compound shows impurities in NMR or Mass Spectrometry analysis.
-
Question: I've purified my this compound, but analytical data still shows the presence of impurities. How can I improve the purity?
-
Answer: The presence of impurities after initial purification is a common issue. Here are some steps to improve purity:
-
Recrystallization: This is a powerful technique for purifying solid compounds. Select a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. For similar compounds, mixtures like ethanol-water have been used.[11]
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel or alumina can be used to separate the desired compound from impurities with different polarities.[6] A gradient of solvents (e.g., hexane and ethyl acetate) is often employed to achieve good separation.
-
Identification of Impurities: Try to identify the impurities from the analytical data. If it is unreacted starting material, adjust the stoichiometry of the reactants in subsequent syntheses. If it is a side product, reaction conditions may need to be modified to minimize its formation.
-
Issue 3: this compound is not dissolving in the desired solvent for a biological assay.
-
Question: I am having trouble dissolving this compound for my in vitro experiments. What can I do?
-
Answer: Solubility can be a challenge. While it is soluble in many organic solvents, preparing stock solutions for biological assays often requires solvents compatible with the assay conditions.
-
Use of Co-solvents: A common approach is to dissolve the compound in a small amount of a water-miscible organic solvent like DMSO, DMF, or ethanol first, and then dilute this stock solution into the aqueous assay buffer.[12] Be mindful of the final concentration of the organic solvent in your assay, as it can affect biological systems.
-
Sonication: Gentle sonication can help to dissolve the compound.[12]
-
pH Adjustment: The solubility of compounds with acidic or basic functional groups can be influenced by pH. While this compound itself does not have strongly acidic or basic groups, derivatives might. For the parent compound, this is less likely to have a significant effect.
-
Use of Surfactants: In some cases, a small amount of a non-ionic surfactant (e.g., Tween 80 or Pluronic F-68) can aid in solubilization, but this must be compatible with your experimental setup.
-
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative method based on standard acylation reactions of amines.
Materials:
-
4-aminodiphenylamine
-
Acetyl chloride or Acetic anhydride
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et3N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for recrystallization or column chromatography (e.g., ethanol, hexane, ethyl acetate)
Procedure:
-
Dissolve 4-aminodiphenylamine (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Add triethylamine (1.1 equivalents) to the solution and cool the flask in an ice bath (0 °C).
-
Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution. Alternatively, acetic anhydride can be used.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[6]
-
Characterize the purified product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
References
- 1. This compound | C14H14N2O | CID 789635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C14H14N2O) [pubchemlite.lcsb.uni.lu]
- 3. Acetamide, N-[4-(phenylamino)phenyl]-,38674-90-7 Products Supply - Chemical manufacturers Network [chemical-manufactures.com]
- 4. chembk.com [chembk.com]
- 5. ijper.org [ijper.org]
- 6. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. jcbsc.org [jcbsc.org]
- 12. N-[4-[(4-Hydroxyphenyl)aMino]phenyl]acetaMide CAS#: 93629-82-4 [m.chemicalbook.com]
Validation & Comparative
comparing the bioactivity of N-[4-(phenylamino)phenyl]acetamide with its analogs
A comparative analysis of the bioactivity of N-[4-(phenylamino)phenyl]acetamide and its analogs reveals a diverse range of therapeutic potentials, from anticancer to antibacterial and kinase inhibitory effects. This guide synthesizes experimental data from various studies to provide a clear comparison of these compounds, offering insights for researchers and drug development professionals.
Bioactivity Comparison of this compound and Its Analogs
The core structure of this compound serves as a versatile scaffold for the development of various bioactive compounds. Modifications to this structure have led to the discovery of analogs with potent activities against different biological targets.
Anticancer Activity
Several studies have explored the anticancer potential of phenylacetamide derivatives. For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated significant cytotoxic effects against various cancer cell lines. Notably, compounds with a nitro moiety (2a-2c) exhibited higher cytotoxicity compared to those with a methoxy moiety (2d-2f).[1][2] Specifically, compounds 2b (IC50 = 52 μM) and 2c (IC50 = 80 μM) were the most active against the PC3 prostate carcinoma cell line.[1][2] Another study on phenylacetamide derivatives showed that compound 3d was highly effective against MDA-MB-468 and PC-12 cancer cells, with an IC50 value of 0.6±0.08 μM.[3] This compound was found to induce apoptosis by upregulating the expression of Bcl-2, Bax, and FasL, and increasing caspase 3 activity.[3]
In a different study, N-(4-methoxyphenyl)-2-((4-phenylphthalazin-1-yl) thio) acetamide (5f) and N-(3-chloro-4-fluorophenyl)-2-(4-(4-phenylphthalazin-1-yl) piperazin-1-yl) acetamide (8c) showed promising antitumor activities against human esophageal cancer cells, with IC50 values of 8.13 and 9.31 μmol•L⁻¹, respectively, which were superior to the standard drug 5-fluorouracil.[4]
Antibacterial and Nematicidal Activity
The introduction of a 4-arylthiazole moiety to the N-phenylacetamide scaffold has yielded compounds with significant antibacterial activity.[5][6] A series of these derivatives were evaluated against Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzicola (Xoc).[5][6] Compound A1, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide, exhibited a notable EC50 value of 156.7 µM against Xoo, which was superior to the commercial bactericides bismerthiazol (230.5 µM) and thiodiazole copper (545.2 µM).[5][6] Furthermore, some of these compounds displayed excellent nematicidal activity against Meloidogyne incognita.[5][6]
Kinase Inhibitory Activity
The phenylacetamide scaffold is also a key feature in the design of kinase inhibitors. Kinases are crucial mediators of cell signaling, and their dysregulation is implicated in many diseases, including cancer.[7] While the provided search results do not offer specific IC50 values for this compound analogs as kinase inhibitors, they highlight the importance of the acetamide group in binding to the kinase active site.[7][8] The general mechanism of action for many kinase inhibitors involves competing with ATP for binding to the kinase domain.[7] The design of potent and selective kinase inhibitors often involves modifying scaffolds like phenylacetamide to optimize interactions with specific kinases.[9]
Quantitative Bioactivity Data
The following table summarizes the quantitative bioactivity data for various analogs of this compound.
| Compound ID | Structure/Modification | Bioactivity | Target/Cell Line | IC50/EC50 | Reference |
| 2b | 2-(4-Fluorophenyl)-N-(nitro-phenyl)acetamide | Anticancer | PC3 | 52 μM | [1][2] |
| 2c | 2-(4-Fluorophenyl)-N-(nitro-phenyl)acetamide | Anticancer | PC3 | 80 μM | [1][2] |
| 3d | Phenylacetamide derivative | Anticancer | MDA-MB-468, PC-12 | 0.6±0.08 μM | [3] |
| 3c | Phenylacetamide derivative | Anticancer | MCF-7 | 0.7±0.08 μM | [3] |
| 3j | Phenylacetamide derivative with para nitro group | Anticancer | MDA-MB468 | 0.76±0.09 µM | [3] |
| 5f | N-(4-methoxyphenyl)-2-((4-phenylphthalazin-1-yl) thio) acetamide | Anticancer | EC-109 | 8.13 μmol•L⁻¹ | [4] |
| 8c | N-(3-chloro-4-fluorophenyl)-2-(4-(4-phenylphthalazin-1-yl) piperazin-1-yl) acetamide | Anticancer | EC-109 | 9.31 μmol•L⁻¹ | [4] |
| A1 | N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide | Antibacterial | Xanthomonas oryzae pv. Oryzae (Xoo) | 156.7 µM | [5][6] |
Experimental Protocols
MTT Assay for Cytotoxicity
The cytotoxic effects of the synthesized phenylacetamide derivatives were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
-
Cell Seeding: Cancer cell lines (e.g., MCF7, MDA-MB468, PC12) were seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours.[3]
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and a control (e.g., doxorubicin) and incubated for 48 hours.[3]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.[3]
-
Formazan Solubilization: The medium containing MTT was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[3]
Antibacterial Activity Assay
The in vitro antibacterial activities of the N-phenylacetamide derivatives containing 4-arylthiazole moieties were evaluated using the turbidimeter test.[5][6]
-
Bacterial Culture: The test bacteria (Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citri, and Xanthomonas oryzae pv. oryzicola) were cultured in nutrient broth (NB) medium.[5][6]
-
Compound Preparation: The synthesized compounds were dissolved in DMSO to prepare stock solutions.
-
Treatment: The bacterial cultures were treated with different concentrations of the test compounds.
-
Incubation: The treated cultures were incubated at 28°C for 48 hours.
-
Turbidity Measurement: The optical density (OD) of the cultures was measured at 600 nm to determine bacterial growth inhibition. The EC50 values were calculated from the inhibition data.[5][6]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a general signaling pathway for apoptosis induction by bioactive compounds and a typical experimental workflow for screening and evaluation.
Caption: Generalized signaling pathways for apoptosis induction.
Caption: A typical workflow for screening bioactive compounds.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties [mdpi.com]
- 7. An overview of kinase downregulators and recent advances in discovery approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
N-[4-(phenylamino)phenyl]acetamide vs. other phenylacetamide derivatives in efficacy studies
A detailed examination of the cytotoxic effects of various phenylacetamide derivatives against cancer cell lines reveals a promising landscape for this class of compounds in oncological research. While direct efficacy data for N-[4-(phenylamino)phenyl]acetamide remains elusive in the reviewed literature, a comparative analysis of its structural analogs provides valuable insights into their therapeutic potential and structure-activity relationships.
This guide offers a comparative overview of the efficacy of several phenylacetamide derivatives based on available experimental data. The focus is on their in vitro cytotoxic activity against various cancer cell lines, providing researchers, scientists, and drug development professionals with a consolidated resource for evaluating the potential of this chemical scaffold.
Comparative Efficacy of Phenylacetamide Derivatives
The in vitro cytotoxic activity of various phenylacetamide derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies.
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
A study investigating a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated their potential as anticancer agents, particularly against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines. The cytotoxicity of these compounds was compared to the established anticancer drug, imatinib. Notably, derivatives containing a nitro moiety (compounds 2a-2c) exhibited higher cytotoxicity than those with a methoxy moiety (compounds 2d-2f)[1].
| Compound | R | Cell Line | IC50 (µM) | Imatinib IC50 (µM) |
| 2b | 3-NO2 | PC3 | 52 | 40 |
| 2c | 4-NO2 | PC3 | 80 | 40 |
| 2c | 4-NO2 | MCF-7 | 100 | 98 |
| Table 1: Cytotoxic activity of selected 2-(4-Fluorophenyl)-N-phenylacetamide derivatives. Data sourced from Aliabadi et al., 2013.[1] |
Synthetic Phenylacetamide Derivatives
In another study, a series of eleven synthetic phenylacetamide derivatives were evaluated for their cytotoxic effects on breast cancer (MCF-7), triple-negative breast cancer (MDA-MB-468), and pheochromocytoma (PC-12) cell lines. Several of these derivatives displayed significant cytotoxic activity, with some showing higher potency than the standard chemotherapeutic drug, doxorubicin, against specific cell lines.
| Compound | R | MDA-MB-468 IC50 (µM) | PC-12 IC50 (µM) | MCF-7 IC50 (µM) | Doxorubicin IC50 (µM) |
| 3d | 2-Cl | 0.6 ± 0.08 | 0.6 ± 0.07 | 0.7 ± 0.4 | 0.38 ± 0.07 (MDA-MB-468), 2.6 ± 0.13 (PC-12), 2.63 ± 0.4 (MCF-7) |
| 3c | 4-Cl | 1 ± 0.13 | 7 ± 0.09 | 0.7 ± 0.08 | " |
| 3j | 4-NO2 | 0.76 ± 0.09 | > 10 | ND | " |
| Table 2: Cytotoxic activity of selected synthetic phenylacetamide derivatives. ND: Not Determined. Data sourced from a 2025 study on synthetic phenylacetamide derivatives.[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the efficacy studies of phenylacetamide derivatives.
MTS Assay for Cytotoxicity
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. This method is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan product that is soluble in the cell culture medium.
-
Cell Seeding: Cancer cell lines (e.g., PC3, MCF-7, HL-60) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the phenylacetamide derivatives or the reference drug (e.g., imatinib) and incubated for a specified period (e.g., 48 hours).
-
MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well.
-
Incubation and Absorbance Measurement: The plates are incubated for a few hours to allow for the conversion of MTS to formazan. The absorbance of the colored formazan product is then measured at a specific wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the concentration of the compound.
MTT Assay for Cytotoxicity
The MTT assay is another widely used colorimetric assay for assessing cell metabolic activity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Culture and Treatment: Cancer cells (e.g., MCF-7, MDA-MB-468, PC-12) are cultured in 96-well plates and treated with different concentrations of the phenylacetamide derivatives for a designated time (e.g., 48 hours).
-
MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution, and the plates are incubated for a few hours.
-
Formazan Solubilization: The formazan crystals are then dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a spectrophotometer.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve, representing the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways and Mechanisms of Action
Some phenylacetamide derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. One study on a specific synthetic phenylacetamide derivative (compound 3d) indicated that its cytotoxic effect is mediated through the induction of both intrinsic and extrinsic apoptotic pathways. This was evidenced by the upregulation of pro-apoptotic proteins Bax and Fas Ligand (FasL), and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3, a key executioner caspase in apoptosis[2].
References
A Comparative Guide to the Analytical Validation of N-[4-(phenylamino)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of N-[4-(phenylamino)phenyl]acetamide, a key intermediate in pharmaceutical synthesis. The following sections detail the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The information presented is collated from validated methods for structurally similar aromatic amines and N-phenylacetamide derivatives, providing a robust framework for the analysis of the target compound.
Data Presentation: A Comparative Overview of Analytical Methods
The performance of each analytical method is summarized in the tables below, offering a clear comparison of their key validation parameters. These parameters are essential for selecting the most appropriate method for a specific analytical challenge, whether it be for routine quality control, impurity profiling, or pharmacokinetic studies.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters
| Parameter | Method A: Reversed-Phase HPLC-UV | Method B: Stability-Indicating RP-HPLC |
| Column | C18 (150 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 6.9) | Methanol:0.1% Orthophosphoric Acid (70:30 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 285 nm |
| Linearity Range | 0.1 - 10.0 µg/mL | 10 - 70 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | > 0.9999 |
| Limit of Detection (LOD) | 0.015 - 0.08 mg/L[1][2] | Not Reported |
| Limit of Quantitation (LOQ) | Not Reported | Not Reported |
| Accuracy (% Recovery) | 85.3% - 98.4%[1][2] | Not Reported |
| Precision (%RSD) | < 15% (Intra-day), < 20% (Inter-day)[3] | Not Reported |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Parameters
| Parameter | Method C: LC-MS/MS for Aromatic Amines |
| Column | Biphenyl (150 x 2.1 mm, 3 µm) |
| Mobile Phase | Gradient elution with water and acetonitrile, both with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Linearity Range | 0.1 - 50 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.999[4] |
| Limit of Detection (LOD) | 0.025 - 0.20 ng/mL[4] |
| Limit of Quantitation (LOQ) | 0.1 - 1.0 ng/mL[4] |
| Accuracy (% Recovery) | 75% - 114%[4] |
| Precision (%RSD) | < 11.7% (Intra-day), < 15.9% (Inter-day)[4] |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters
| Parameter | Method D: GC-MS for Aromatic Amines |
| Column | Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI)[3] |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)[3] |
| Linearity Range | pg/L to ng/L range[3] |
| Correlation Coefficient (r²) | > 0.99[3] |
| Limit of Detection (LOD) | 0.9 - 50 pg/L[3] |
| Limit of Quantitation (LOQ) | Not Reported |
| Accuracy (% Recovery) | 80% - 104%[3] |
| Precision (%RSD) | < 15% (Intra-day), < 20% (Inter-day)[3] |
Table 4: UV-Vis Spectrophotometry Method Parameters
| Parameter | Method E: UV-Vis Spectrophotometry |
| Solvent | 0.1 N NaOH |
| λmax | 268 nm[5] |
| Linearity Range | 1.11 - 13.33 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.998[5] |
| Limit of Detection (LOD) | 0.0157 - 0.0222 µg/mL[5] |
| Limit of Quantitation (LOQ) | 0.0415 - 0.0546 µg/mL[5] |
| Accuracy (% Recovery) | 99.4% - 103.0%[5] |
| Precision (%RSD) | < 2%[5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for structurally related compounds and can be adapted and validated for this compound.
HPLC Method (Based on Method A)
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Prepare working standards by serial dilution of the stock solution with the mobile phase.
-
Dissolve and dilute samples in the mobile phase to a concentration within the linear range.
-
-
Chromatographic Conditions:
-
Validation:
-
Perform validation according to ICH guidelines, assessing specificity, linearity, accuracy, precision, LOD, and LOQ.
-
LC-MS/MS Method (Based on Method C)
-
Standard and Sample Preparation:
-
Prepare stock and working standard solutions in methanol.
-
For drug substance, dissolve and dilute in a suitable solvent. For biological matrices, perform a liquid-liquid or solid-phase extraction.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Biphenyl (150 x 2.1 mm, 3 µm).
-
Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization: ESI positive mode.
-
MS/MS Detection: Optimize MRM transitions for the parent and product ions of this compound.
-
-
Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, LOD, LOQ, and matrix effects as per regulatory guidelines.
-
GC-MS Method (Based on Method D)
-
Standard and Sample Preparation:
-
Prepare stock and working standard solutions in a suitable solvent (e.g., ethyl acetate).
-
Derivatization (if necessary for improved volatility and sensitivity) can be performed using reagents like pentafluoropropionic anhydride.[6]
-
Extract samples using an appropriate solvent and concentrate if necessary.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless mode.
-
Ionization: EI at 70 eV.
-
MS Detection: Scan in full scan mode for identification and SIM or MRM mode for quantification.
-
-
Validation:
-
Validate for linearity, accuracy, precision, specificity, LOD, and LOQ.
-
UV-Vis Spectrophotometry Method (Based on Method E)
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in 0.1 N NaOH.
-
Prepare a series of calibration standards by diluting the stock solution with 0.1 N NaOH.
-
Dissolve and dilute the sample in 0.1 N NaOH to a concentration within the calibration range.
-
-
Measurement:
-
Record the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), determined to be around 268 nm for similar compounds, against a 0.1 N NaOH blank.[5]
-
-
Validation:
-
Validate the method for linearity, accuracy, precision, specificity, LOD, and LOQ according to ICH guidelines.
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for each analytical method.
Caption: HPLC Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
Caption: GC-MS Experimental Workflow.
Caption: UV-Vis Spectrophotometry Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jppres.com [jppres.com]
- 6. researchgate.net [researchgate.net]
Structure-Activity Relationship of N-[4-(phenylamino)phenyl]acetamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The N-[4-(phenylamino)phenyl]acetamide scaffold has emerged as a versatile backbone for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various derivatives, focusing on their anticancer and antibacterial properties. The information is compiled from recent studies to aid in the rational design of more potent and selective compounds.
Comparative Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the phenyl rings. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications.
Anticancer Activity
The anticancer potential of these derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below, showcasing the cytotoxic effects of different structural modifications.
| Compound ID | R1 (Position on phenylamino ring) | R2 (Position on acetamide phenyl ring) | Cancer Cell Line | IC50 (µM) | Reference |
| A1 | H | 4-Fluorophenyl | PC3 (Prostate) | 52 | [1][2] |
| A2 | H | 3-Nitrophenyl | PC3 (Prostate) | >100 | [1][2] |
| A3 | H | 4-Nitrophenyl | PC3 (Prostate) | 80 | [1][2] |
| A4 | H | 4-Methoxyphenyl | PC3 (Prostate) | >100 | [1][2] |
| A5 | H | 4-Nitrophenyl | MCF-7 (Breast) | 100 | [1][2] |
| B1 | 4-(4-chlorophenyl)thiazol-2-yl | H | Hela (Cervical) | 1.3 | |
| B2 | 4-(4-chlorophenyl)thiazol-2-yl | H | A549 (Lung) | >50 | |
| B3 | 4-(4-chlorophenyl)thiazol-2-yl | H | U87 (Glioblastoma) | 2.5 |
Key SAR Insights for Anticancer Activity:
-
The presence of a 4-fluorophenyl group on the acetamide moiety (Compound A1 ) appears to be favorable for activity against PC3 cells.[1][2]
-
Nitro-substitution on the acetamide phenyl ring shows variable effects, with the 4-nitro derivative (A3 ) being more potent than the 3-nitro derivative (A2 ) against PC3 cells.[1][2]
-
The introduction of a bulky 4-(4-chlorophenyl)thiazol-2-yl group on the phenylamino ring (Compounds B1-B3 ) leads to potent cytotoxicity, particularly against Hela and U87 cell lines.
Antibacterial Activity
A series of this compound derivatives incorporating a thiazole moiety have been investigated for their antibacterial activity against plant pathogenic bacteria. The half-maximal effective concentration (EC50) values are summarized below.
| Compound ID | R (Substituent on the 4-arylthiazole ring) | Xanthomonas oryzae pv. oryzae (Xoo) EC50 (µM) | Xanthomonas axonopodis pv. citri (Xac) EC50 (µM) | Xanthomonas oryzae pv. oryzicola (Xoc) EC50 (µM) | Reference |
| C1 | 4-Fluorophenyl | 156.7 | 188.3 | 205.4 | [3][4] |
| C2 | 4-Chlorophenyl | 162.1 | 195.6 | 211.2 | [4] |
| C3 | 4-Bromophenyl | 175.4 | 201.8 | 218.9 | [4] |
| C4 | 4-Methylphenyl | 198.7 | 225.4 | 243.1 | [4] |
| C5 | Phenyl | 210.3 | 238.9 | 255.7 | [4] |
Key SAR Insights for Antibacterial Activity:
-
The introduction of a 4-arylthiazole moiety at the 4-position of the phenylamino ring confers significant antibacterial activity.
-
Electron-withdrawing groups on the 4-aryl ring of the thiazole moiety, such as fluoro (Compound C1 ) and chloro (Compound C2 ), enhance the antibacterial activity against all tested strains.[3][4]
-
Electron-donating groups, like a methyl group (Compound C4 ), or an unsubstituted phenyl ring (Compound C5 ) lead to a slight decrease in activity.[4]
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility and facilitate further research.
In Vitro Anticancer Activity (MTS Assay)
This protocol is based on the methodology described for the evaluation of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.[1][2]
-
Cell Culture: Human cancer cell lines (e.g., PC3, MCF-7) are cultured in an appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours.
-
MTS Reagent Addition: After the incubation period, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Absorbance Measurement: The plates are incubated for 1-4 hours at 37°C. The absorbance is then measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
In Vitro Antibacterial Activity (Broth Dilution Method)
This protocol is adapted from the evaluation of N-phenylacetamide derivatives containing 4-arylthiazole moieties.[3][4]
-
Bacterial Strains: The tested bacteria (e.g., Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citri) are grown in a suitable broth medium.
-
Compound Preparation: The test compounds are dissolved in DMSO to create stock solutions.
-
Serial Dilution: The compounds are serially diluted in the broth medium in 96-well microtiter plates to achieve a range of concentrations.
-
Inoculation: A standardized bacterial suspension is added to each well.
-
Incubation: The plates are incubated at an optimal temperature (e.g., 28-30°C) for 24-48 hours.
-
EC50 Determination: The optical density (OD) of each well is measured using a microplate reader to determine bacterial growth. The EC50 value, the concentration of the compound that inhibits 50% of bacterial growth, is calculated by comparing the growth in the presence of the compound to the growth of the control (no compound).
Visualizing Structure-Activity Relationships
The following diagrams, generated using Graphviz, illustrate the key structural modifications and their impact on the biological activity of this compound derivatives.
Caption: SAR for Anticancer Activity.
Caption: SAR for Antibacterial Activity.
Caption: General Experimental Workflow.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
comparative study of different synthetic routes for N-[4-(phenylamino)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
N-[4-(phenylamino)phenyl]acetamide, a key intermediate in the synthesis of various pharmaceuticals and materials, can be prepared through several synthetic pathways. This guide provides a comparative analysis of three primary routes: a one-pot condensation/reduction, a classical nitration/reduction sequence, and the Buchwald-Hartwig amination. The comparison focuses on overall yield, reaction conditions, and procedural complexity, supported by detailed experimental protocols and quantitative data.
Data Presentation
| Synthetic Route | Key Steps | Starting Materials | Key Reagents | Reaction Conditions | Overall Yield |
| Route 1: One-Pot Condensation & Reduction | 1. Condensation 2. Reduction 3. Acetylation | Aniline, Nitrobenzene | Tetramethylammonium hydroxide, NaOH, Raney Ni-Al alloy, Acetic anhydride | 1. 80°C, 2h 2. 80°C, 3h 3. Room Temp. | ~85% (estimated) |
| Route 2: Nitration & Reduction | 1. Nitration 2. Reduction 3. Acetylation | Acetanilide | HNO₃, H₂SO₄, SnCl₂, HCl, Acetic anhydride | 1. 0-5°C 2. Reflux 3. Room Temp. | ~45% (estimated) |
| Route 3: Buchwald-Hartwig Amination | 1. C-N Coupling 2. Acetylation | 4-Bromoacetanilide, Aniline | Pd₂(dba)₃, Xantphos, NaOtBu, Acetic anhydride | 1. 100°C, 24h 2. Room Temp. | High (literature) |
Experimental Protocols
Route 1: One-Pot Synthesis of 4-aminodiphenylamine followed by Acetylation
This route involves the initial synthesis of 4-aminodiphenylamine (4-ADPA) from aniline and nitrobenzene in a one-pot reaction, followed by acetylation.
Step 1 & 2: One-Pot Synthesis of 4-aminodiphenylamine (4-ADPA) [1]
-
To a stirred solution of 25 wt% aqueous tetramethylammonium hydroxide (1.8 g, 4.9 mmol) and sodium hydroxide (2.9 g, 70 mmol), add aniline (5 mL, 54 mmol) and nitrobenzene (0.5 mL, 4.9 mmol).
-
Heat the reaction mixture to 80°C and stir for 2 hours.
-
Add water (80 mL) to the reaction mixture.
-
Gradually add Raney Ni-Al alloy (1 g, 27 mmol) and Al powder (1.5 g, 56 mmol) with water (55 mL) over 30 minutes.
-
Stir the mixture at 80°C for 3 hours.
-
Cool the reaction to room temperature, filter through Celite, and wash with dichloromethane (50 mL).
-
The resulting product, 4-aminodiphenylamine, is obtained with a reported yield of 94%.[1]
Step 3: Acetylation of 4-aminodiphenylamine [2][3][4]
-
Dissolve the synthesized 4-aminodiphenylamine (1.0 equivalent) in pyridine.
-
Cool the solution to 0°C and add acetic anhydride (1.5-2.0 equivalents).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure and dissolve the residue in dichloromethane.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield this compound.
Route 2: Nitration of Acetanilide, Reduction, and Acetylation
This classical approach begins with the nitration of acetanilide to form p-nitroacetanilide, which is then reduced to 4-aminoacetanilide and subsequently acetylated.
Step 1: Nitration of Acetanilide [5]
-
In a 50 mL Erlenmeyer flask, combine 1.7 mL of cold concentrated nitric acid with 0.6 mL of concentrated sulfuric acid in an ice bath.
-
In a separate round-bottom flask, dissolve 0.9741 g of acetanilide in 1.5 mL of concentrated sulfuric acid.
-
Cool the acetanilide solution in an ice bath.
-
Add the acid mixture dropwise to the acetanilide solution over 10 minutes, keeping the temperature below 10°C.
-
Stir the reaction mixture for an additional 10 minutes.
-
Pour the mixture into 10 mL of deionized water to precipitate the product.
-
Collect the solid by vacuum filtration. The reported yield of p-nitroacetanilide is 49.78%.[5]
Step 2: Reduction of p-Nitroacetanilide
-
To a flask containing the synthesized p-nitroacetanilide (1.0 equivalent), add a solution of SnCl₂ in concentrated HCl.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction and neutralize with a strong base (e.g., NaOH) to precipitate the 4-aminoacetanilide.
-
Filter the product and wash with water.
Step 3: Acetylation of 4-Aminoacetanilide
-
Follow the acetylation procedure described in Route 1, Step 3, using 4-aminoacetanilide as the starting material.
Route 3: Buchwald-Hartwig Amination followed by Acetylation
This modern cross-coupling method directly forms the diphenylamine core.
Step 1: Buchwald-Hartwig Amination
-
In a reaction vessel, combine 4-bromoacetanilide (1.0 equivalent), aniline (1.2 equivalents), Pd₂(dba)₃ (palladium catalyst), Xantphos (ligand), and NaOtBu (base).
-
Add an appropriate anhydrous solvent (e.g., toluene or dioxane).
-
Heat the mixture under an inert atmosphere (e.g., argon) at 100°C for 24 hours.
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Mandatory Visualization
Caption: One-Pot Condensation and Reduction Route.
Caption: Nitration and Reduction Route.
Caption: Buchwald-Hartwig Amination Route.
References
A Comparative Guide to the In-Vitro and In-Vivo Efficacy of N-[4-(phenylamino)phenyl]acetamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro and in-vivo efficacy of N-[4-(phenylamino)phenyl]acetamide and its structurally related derivatives. Due to the limited availability of comprehensive in-vitro versus in-vivo studies on the specific molecule this compound, this guide draws upon data from closely related phenylacetamide compounds to provide a representative and informative overview for research and drug development purposes. The guide focuses on two key therapeutic areas where phenylacetamide derivatives have shown promise: oncology and infectious diseases.
In-Vitro vs. In-Vivo Efficacy: A Comparative Analysis
The therapeutic potential of a compound is initially assessed through in-vitro studies, which provide insights into its activity against specific cells or microorganisms in a controlled laboratory setting. However, the true efficacy of a drug candidate can only be determined through in-vivo studies, which evaluate its performance in a whole, living organism. This section compares the in-vitro and in-vivo findings for phenylacetamide derivatives.
Anticancer Activity
Phenylacetamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines in in-vitro assays. These studies are crucial for initial screening and understanding the mechanism of action. However, the in-vivo efficacy in animal models provides a more comprehensive picture of their therapeutic potential, taking into account factors like bioavailability, metabolism, and tumor microenvironment interactions.
Table 1: Comparison of In-Vitro and In-Vivo Anticancer Efficacy of Phenylacetamide Derivatives
| Compound/Derivative | In-Vitro Model | In-Vitro Efficacy (IC50) | In-Vivo Model | In-Vivo Efficacy | Reference |
| 2-(4-Fluorophenyl)-N-phenylacetamide derivative (Compound 2b) | PC3 (prostate carcinoma) cells | 52 µM | Not Reported | Not Reported | [1][2] |
| 2-(4-Fluorophenyl)-N-phenylacetamide derivative (Compound 2c) | PC3 (prostate carcinoma) cells | 80 µM | Not Reported | Not Reported | [1][2] |
| 2-(4-Fluorophenyl)-N-phenylacetamide derivative (Compound 2c) | MCF-7 (breast cancer) cells | 100 µM | Not Reported | Not Reported | [1][2] |
| Phenoxyacetamide derivative (Compound I) | HepG2 (liver cancer) cells | 1.43 µM | SEC-bearing mice | Significant reduction in tumor volume and weight | [3] |
| Phenylacetamide derivative (Compound 3d) | MDA-MB-468 (breast cancer) cells | 0.6 µM | Not Reported | Not Reported | [4][5][6] |
| Phenylacetamide derivative (Compound 3d) | PC-12 (pheochromocytoma) cells | 0.6 µM | Not Reported | Not Reported | [4][5][6] |
Key Observations:
-
In-vitro studies reveal potent cytotoxic activity of phenylacetamide derivatives against a range of cancer cell lines, with IC50 values in the micromolar range.[1][2][4][5][6]
-
The phenoxyacetamide derivative (Compound I) demonstrates a strong correlation between its potent in-vitro activity against HepG2 cells and its significant in-vivo antitumor effects in a mouse model.[3] This highlights the potential for successful translation from bench to bedside for this class of compounds.
-
Further in-vivo studies are needed for many of the promising candidates identified in in-vitro screens to fully assess their therapeutic potential.
Antibacterial Activity
The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Phenylacetamide derivatives have been investigated for their antibacterial properties, with several compounds showing promising activity against pathogenic bacterial strains in in-vitro tests. In-vivo models are critical to determine if this in-vitro activity translates into effective treatment of infections.
Table 2: Comparison of In-Vitro and In-Vivo Antibacterial Efficacy of Phenylacetamide Derivatives
| Compound/Derivative | In-Vitro Model (Bacteria) | In-Vitro Efficacy (MIC/Zone of Inhibition) | In-Vivo Model | In-Vivo Efficacy | Reference |
| Benzohydrazide and Phenylacetamide Scaffolds (Compound 5) | Escherichia coli | MIC: 0.64 µg/mL | Not Reported | Not Reported | [7] |
| Benzohydrazide and Phenylacetamide Scaffolds (Compound 21) | Escherichia coli | MIC: 0.67 µg/mL | Not Reported | Not Reported | [7] |
| N/A | Staphylococcus aureus | N/A | Murine systemic infection model | Dose-dependent reduction in bacterial load | [8] |
| N/A | Acinetobacter baumannii | N/A | Murine lung infection model | Dose-dependent reduction in bacterial load | [9] |
Key Observations:
-
In-vitro studies have identified phenylacetamide derivatives with potent antibacterial activity, demonstrating low minimum inhibitory concentrations (MICs) against clinically relevant bacteria like E. coli.[7]
-
While specific in-vivo data for the compounds with the best in-vitro performance is not yet available, established murine infection models for both Gram-positive and Gram-negative bacteria are routinely used to evaluate the in-vivo efficacy of new antibacterial agents.[8][9] These models assess parameters such as bacterial clearance from organs and survival rates.
-
The successful translation of in-vitro antibacterial activity to in-vivo efficacy will depend on the pharmacokinetic and pharmacodynamic properties of the specific phenylacetamide derivative.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment and comparison of drug candidates. This section outlines the methodologies for key in-vitro and in-vivo experiments cited in this guide.
In-Vitro Anticancer Efficacy: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the phenylacetamide derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In-Vivo Anticancer Efficacy: Murine Xenograft Model
This model is widely used to evaluate the antitumor efficacy of compounds in a living organism.[10][11][12]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Tumor volume is typically calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the phenylacetamide derivative and vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., oral, intraperitoneal, intravenous).
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis). Compare the tumor growth and final tumor weights between the treated and control groups to determine the in-vivo efficacy.
In-Vitro Antibacterial Efficacy: Broth Microdilution Method (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antibacterial agent.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the phenylacetamide derivative in a 96-well microtiter plate containing broth medium.
-
Bacterial Inoculation: Add a standardized inoculum of the test bacterium to each well.
-
Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
In-Vivo Antibacterial Efficacy: Murine Systemic Infection Model
This model assesses the ability of an antibacterial agent to treat a systemic infection.[8][13]
Protocol:
-
Infection Induction: Inject a lethal or sub-lethal dose of the pathogenic bacteria (e.g., Staphylococcus aureus) intraperitoneally or intravenously into mice.
-
Treatment Initiation: At a specified time post-infection, administer the phenylacetamide derivative and a vehicle control to different groups of mice.
-
Monitoring: Monitor the mice for signs of illness and survival over a set period (e.g., 7-14 days).
-
Bacterial Load Determination (Optional): At specific time points, a subset of mice can be euthanized, and organs (e.g., spleen, liver, blood) can be harvested to determine the bacterial load (colony-forming units per gram of tissue or milliliter of blood).
-
Data Analysis: Compare the survival rates and/or bacterial loads between the treated and control groups to evaluate the in-vivo efficacy of the compound.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by this compound and its derivatives is crucial for rational drug design and development. The following diagrams illustrate the key pathways implicated in their biological activities.
Apoptosis Signaling Pathway
Several phenylacetamide derivatives have been shown to induce apoptosis in cancer cells.[4][5][6] This process of programmed cell death is a key mechanism for eliminating cancerous cells.
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. Antitumor efficacy of new compounds - Enamine [enamine.net]
- 3. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- 8. en.ssi.dk [en.ssi.dk]
- 9. journals.asm.org [journals.asm.org]
- 10. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of N-phenylacetamide Derivatives on Normal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cytotoxic effects of N-phenylacetamide derivatives, a class of compounds to which N-[4-(phenylamino)phenyl]acetamide belongs. Due to the limited availability of public data on the specific cytotoxicity of this compound against normal, non-cancerous cell lines, this guide focuses on the performance of structurally related analogs. The data presented herein, derived from various in vitro studies, offers insights into the potential selectivity of this class of compounds, highlighting their cytotoxic profiles against both cancerous and normal cell lines.
Comparative Cytotoxicity Data
The following tables summarize the available quantitative data on the cytotoxicity of various N-phenylacetamide and diphenylamine derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
Table 1: Cytotoxicity of Diphenylamine Derivatives
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Derivative 6f | L1210 | Leukemia (Cancer) | 6.0 ± 3.0 | [1] |
| HEK293T | Human Embryonic Kidney (Normal) | 35 | [1] | |
| NIH-3T3 | Mouse Fibroblast (Normal) | > 50 | [1] | |
| Derivative 6g | L1210 | Leukemia (Cancer) | 2.5 ± 1.1 | [1] |
| HEK293T | Human Embryonic Kidney (Normal) | > 50 | [1] | |
| NIH-3T3 | Mouse Fibroblast (Normal) | > 50 | [1] |
Table 2: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives against Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Derivative 2b | PC3 | Prostate Carcinoma | 52 | [2][3] |
| Derivative 2c | PC3 | Prostate Carcinoma | 80 | [2][3] |
| MCF-7 | Breast Cancer | 100 | [2][3] | |
| Imatinib (control) | PC3 | Prostate Carcinoma | 40 | [2][3] |
| MCF-7 | Breast Cancer | 98 | [2][3] |
Table 3: Cytotoxicity of Phenylacetamide Derivatives against Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Derivative 3d | MDA-MB-468 | Breast Cancer | 0.6 ± 0.08 | [4][5][6] |
| PC-12 | Pheochromocytoma | 0.6 ± 0.08 | [4][5][6] | |
| MCF-7 | Breast Cancer | 0.7 ± 0.4 | [4][5][6] | |
| Derivative 3c | MCF-7 | Breast Cancer | 0.7 ± 0.08 | [4][5][6] |
Experimental Protocols
The data presented in this guide were primarily generated using the MTT and Lactate Dehydrogenase (LDH) assays, which are standard methods for assessing cell viability and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its derivatives) and a vehicle control (like DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). During this time, the released LDH will catalyze the conversion of lactate to pyruvate, generating NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (usually around 490 nm).
-
Data Analysis: The amount of color formed is proportional to the amount of LDH released, which indicates the degree of cytotoxicity. Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for assessing the cytotoxicity of a compound in vitro.
Potential Signaling Pathway: Induction of Apoptosis
Several studies on phenylacetamide derivatives suggest that their cytotoxic effects on cancer cells are mediated through the induction of apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
References
- 1. Proliferation inhibition of novel diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
Benchmarking N-[4-(phenylamino)phenyl]acetamide Against Known Soluble Epoxide Hydrolase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-[4-(phenylamino)phenyl]acetamide, a known inhibitor of soluble epoxide hydrolase (sEH), against other established inhibitors of this enzyme. The data presented herein is intended to offer an objective performance benchmark based on available experimental data.
This compound, also known as 4-acetamido-diphenylamine or APAU, targets the soluble epoxide hydrolase (sEH), a key enzyme in the arachidonic acid metabolic pathway.[1] Inhibition of sEH prevents the degradation of anti-inflammatory epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs). This mechanism of action makes sEH inhibitors a promising therapeutic strategy for a variety of inflammatory and pain-related conditions.[1]
Quantitative Comparison of sEH Inhibitors
The inhibitory potency of this compound and other well-characterized sEH inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Abbreviation | Target Enzyme | IC50 (nM) |
| This compound | APAU | Recombinant Rat sEH | Potent |
| trans-4-[4-(3-adamantan-1-yl-ureido)cyclohexyloxy]benzoic acid | t-AUCB | Human sEH | 1.3 |
| Mouse sEH | 8 | ||
| Rat sEH | 8 | ||
| 1-(1-propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | t-TUCB | Human sEH | 0.9 |
Note: One study indicated that APAU has a more potent IC50 for the recombinant rat sEH enzyme as compared to t-TUCB and t-AUCB, though a specific numerical value was not provided.[1]
Signaling Pathway and Experimental Workflow
To understand the context of sEH inhibition, the following diagrams illustrate the arachidonic acid signaling pathway and a general experimental workflow for assessing inhibitor potency.
Caption: Arachidonic Acid Signaling Pathway and the Role of sEH.
Caption: Workflow for sEH Inhibition Assay.
Experimental Protocols
The determination of IC50 values for sEH inhibitors typically involves a fluorometric assay. The following is a generalized protocol based on common methodologies.
Objective: To determine the concentration of an inhibitor required to reduce the activity of sEH by 50%.
Materials:
-
Recombinant sEH enzyme (human, rat, or mouse)
-
sEH inhibitor compounds (e.g., this compound, t-AUCB, t-TUCB)
-
Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing BSA)
-
96-well microplates (black, clear bottom for fluorescence reading)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the sEH enzyme in assay buffer.
-
Prepare stock solutions of the inhibitor compounds in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the inhibitor compounds in assay buffer to achieve a range of final concentrations for testing.
-
Prepare the fluorogenic substrate solution in the assay buffer.
-
-
Assay Protocol:
-
To the wells of the microplate, add a fixed volume of the sEH enzyme solution.
-
Add a corresponding volume of the diluted inhibitor solutions to the respective wells. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the increase in fluorescence intensity over time (kinetic measurement) at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm). The rate of increase in fluorescence is proportional to the sEH enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
This guide provides a foundational comparison of this compound with other sEH inhibitors. Further in-depth studies, including pharmacokinetic and in vivo efficacy assessments, are necessary for a comprehensive evaluation of its therapeutic potential.
References
confirming the target engagement of N-[4-(phenylamino)phenyl]acetamide in a biological system
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental methods to confirm the target engagement of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, a selective Aurora Kinase B (AURKB) inhibitor, and its alternatives. The methodologies, supporting data, and visual workflows presented herein are intended to assist researchers in selecting and designing robust target validation experiments.
Introduction to Aurora Kinase B and its Inhibition
Aurora Kinase B (AURKB) is a key serine/threonine kinase that plays a critical role in the regulation of mitosis, including chromosome condensation, segregation, and cytokinesis.[1][2] Its overexpression is implicated in the progression of various cancers, making it a compelling target for anticancer therapies.[3][4] N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide is a novel, selective, and orally active inhibitor of AURKB.[5][6] Confirming that such a molecule directly interacts with its intended target in a complex biological system is a crucial step in drug development.[7]
This guide compares our model compound with other well-characterized AURKB inhibitors, detailing experimental approaches to unequivocally demonstrate their engagement with AURKB in a cellular context.
Comparison of Aurora Kinase B Inhibitors
A variety of small molecule inhibitors targeting AURKB have been developed, each with distinct selectivity and potency profiles. A summary of our model compound and selected alternatives is presented below.
| Compound Name | Target(s) | IC50 / Ki (nM) for AURKB | Notes |
| N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide [5][6] | AURKB | 1.31 | A novel, selective, and orally active inhibitor. |
| Barasertib (AZD1152-HQPA)[4][8][9] | AURKB | 0.37 | A highly selective and potent AURKB inhibitor. It is the active metabolite of the prodrug AZD1152. |
| Tozasertib (VX-680)[10][11][12] | Pan-Aurora, FLT3, BCR-ABL | 18 (Ki) | A pan-Aurora kinase inhibitor, also showing activity against other kinases. |
| Danusertib (PHA-739358)[13][14][15] | Pan-Aurora, Abl, TrkA, c-RET, FGFR1 | 79 | A multi-kinase inhibitor with activity against all Aurora kinase isoforms and other receptor tyrosine kinases. |
| AT9283[16][17][18] | Aurora A/B, JAK2/3, Abl | ~3 (IC50) | A multi-targeted inhibitor with potent activity against Aurora kinases and Janus kinases. |
Experimental Protocols for Target Engagement Confirmation
Confirming that a compound binds to its intended target within a cell is paramount. The following are detailed protocols for key experiments to validate the engagement of our model compound and its alternatives with AURKB.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[7][19][20][21]
Protocol:
-
Cell Culture and Treatment: Culture a human cancer cell line with high AURKB expression (e.g., HCT116, HeLa) to 70-80% confluency. Treat the cells with the test compound (e.g., N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide) at various concentrations for 1-3 hours. Include a vehicle control (e.g., DMSO).
-
Heat Treatment: Suspend the treated cells in PBS supplemented with a protease inhibitor cocktail.[22] Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermocycler.
-
Cell Lysis: Lyse the cells by freeze-thawing. For example, three cycles of freezing in liquid nitrogen followed by thawing at room temperature.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. The amount of soluble AURKB at each temperature is then quantified by Western Blotting.
Western Blotting for Phospho-Histone H3 (Ser10)
AURKB is responsible for the phosphorylation of Histone H3 at Serine 10 (pHH3-Ser10) during mitosis.[23] Inhibition of AURKB leads to a decrease in this phosphorylation event, which can be readily detected by Western Blotting, serving as a pharmacodynamic biomarker of target engagement.[24][25]
Protocol:
-
Cell Treatment and Lysis: Treat cells as described in the CETSA protocol. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[26]
-
Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Histone H3 or a loading control like GAPDH.[27]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[28]
Aurora Kinase B Signaling Pathway
AURKB is a central component of the chromosomal passenger complex (CPC), which also includes INCENP, Survivin, and Borealin.[3] This complex localizes to the centromeres during early mitosis and relocates to the central spindle and midbody during anaphase and cytokinesis, respectively.[29] AURKB's activity is crucial for the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome-microtubule attachments before allowing the cell to proceed to anaphase.[30] A simplified representation of the AURKB signaling pathway is shown below.
Conclusion
The confirmation of target engagement is a critical milestone in the development of novel therapeutics. This guide has provided a framework for comparing N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide with other AURKB inhibitors and has detailed robust experimental protocols, including CETSA and Western Blotting for a key pharmacodynamic marker, to verify its interaction with Aurora Kinase B in a biological system. The provided workflows and pathway diagram serve as visual aids to facilitate experimental design and data interpretation. By employing these methodologies, researchers can confidently validate the mechanism of action of novel kinase inhibitors.
References
- 1. Aurora Kinase B Expression, Its Regulation and Therapeutic Targeting in Human Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective oral small-molecule inhibitor of Aurora kinase B to fight multiple cancers | BioWorld [bioworld.com]
- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. Facebook [cancer.gov]
- 19. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 20. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 23. Mechanism of action and therapeutic efficacy of Aurora kinase B inhibition in MYC overexpressing medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ashpublications.org [ashpublications.org]
- 25. merckmillipore.com [merckmillipore.com]
- 26. Phospho-Histone H3 (Ser10) Antibody | Cell Signaling Technology [cellsignal.com]
- 27. Phospho-Histone H3 (Ser10) antibody (66863-1-Ig) | Proteintech [ptglab.com]
- 28. mesoscale.com [mesoscale.com]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
Comparative Analysis of N-[4-(phenylamino)phenyl]acetamide: A Review of Preclinical Screening Data
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's preclinical profile is paramount. This guide provides a comparative overview of the experimental data available for N-[4-(phenylamino)phenyl]acetamide, a molecule with potential biological activity. The information is compiled from publicly available screening assays, offering insights into its performance in various in vitro models.
Physicochemical Properties
A foundational aspect of any potential therapeutic agent is its physicochemical profile, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. This compound (PubChem CID: 789635) is a small molecule with the following key characteristics[1]:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄N₂O | PubChem[1] |
| Molecular Weight | 226.27 g/mol | PubChem[1] |
| XLogP3 | 2.7 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |
| Rotatable Bond Count | 2 | PubChem (Computed)[1] |
| Solubility | >33.9 µg/mL at pH 7.4 | Burnham Center for Chemical Genomics[1] |
In Vitro Biological Activity
While extensive peer-reviewed studies on the specific biological activities of this compound are limited in the public domain, initial high-throughput screening data from the PubChem BioAssay database provides preliminary insights into its interactions with various biological targets. It is important to note that this data represents results from primary screens and often requires further validation.
The compound, identified by its PubChem Substance ID (SID: 505822790), has been evaluated in a number of biological assays. The outcomes of these assays are summarized below. For detailed experimental protocols, please refer to the "Experimental Protocols" section.
| Assay ID (AID) | Assay Title | Target(s) | Activity Outcome |
| 1345 | qHTS Assay for Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) | DHODH | Inactive |
| 1422 | qHTS Assay for Agonists of the Farnesoid X Receptor (FXR) | FXR | Inactive |
| 1642 | qHTS Assay for Inhibitors of the interaction of the human programmed cell death 1 (PD-1) protein and its ligand (PD-L1) | PD-1/PD-L1 Interaction | Inactive |
| 1798 | qHTS Assay for Inhibitors of Human Indoleamine 2,3-dioxygenase (IDO1) | IDO1 | Inactive |
| 2236 | qHTS Assay for Inhibitors of Beta-lactamase | Beta-lactamase | Inactive |
| 2547 | qHTS Assay for Inhibitors of Isocitrate Dehydrogenase 1 (IDH1) R132H Mutant | IDH1 (R132H) | Inactive |
| 2665 | qHTS Assay for Inhibitors of KRAS-PDEδ Interaction | KRAS-PDEδ Interaction | Inactive |
| 463171 | qHTS Assay for Inhibitors of the USP2-p53 interaction | USP2-p53 Interaction | Inactive |
| 504467 | qHTS Assay for Inhibitors of Pyruvate Kinase M2 (PKM2) | PKM2 | Inactive |
| 624255 | qHTS Assay for Inhibitors of the interaction between menin and MLL | Menin-MLL Interaction | Inactive |
As indicated in the table, in the publicly available high-throughput screening assays, this compound was found to be inactive against the targets investigated. This lack of potent activity in these specific assays suggests that its biological effects, if any, may lie in other pathways or that its potency is below the concentration ranges tested in these initial screens.
Experimental Protocols
The data presented in this guide is derived from high-throughput screening assays. The general workflow for such assays is outlined below. For specific details of each assay, including reagent concentrations and incubation times, it is recommended to consult the full assay description on the PubChem BioAssay database, accessible via the Assay ID (AID).
General Quantitative High-Throughput Screening (qHTS) Protocol
The majority of the screening data for this compound was generated using a quantitative high-throughput screening (qHTS) platform. This methodology allows for the testing of compounds at multiple concentrations, providing a concentration-response curve and enabling the determination of potency (e.g., IC₅₀ or EC₅₀) and efficacy.
A generalized workflow for the qHTS assays cited is as follows:
Generalized qHTS Workflow
Signaling Pathways and Mechanisms of Action
Given the currently available data, which indicates a lack of significant activity in the tested assays, there is no established signaling pathway or mechanism of action for this compound. The inactive results across a diverse range of targets, from metabolic enzymes to protein-protein interactions, do not currently point towards a specific mode of action.
Future research, including broader screening against a wider range of targets and cell-based phenotypic assays, would be necessary to elucidate any potential biological effects and the underlying mechanisms of this compound.
The following diagram illustrates the current state of knowledge regarding the compound's interaction with biological pathways, highlighting the need for further investigation.
Current Understanding of Biological Interactions
Comparison with Alternatives
A direct comparison with alternative or analogous compounds is challenging due to the limited public data on the biological activity of this compound itself. However, the broader class of N-phenylacetamide derivatives has been explored for various therapeutic applications. For context, some related structures have demonstrated activities such as:
-
Anticancer Properties: Certain phenylacetamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
-
Antimicrobial Activity: Modifications of the N-phenylacetamide scaffold have led to compounds with antibacterial and antifungal properties.
-
Enzyme Inhibition: As seen in the screened assays, the acetamide functional group is often explored for its potential to interact with the active sites of enzymes.
It is crucial to emphasize that these activities are not directly attributable to this compound and would require specific experimental validation for this particular molecule. The "inactive" status in the conducted high-throughput screens suggests that, for the targets tested, it does not perform as well as potential positive controls or established inhibitors.
Conclusion
The currently available experimental data for this compound, primarily from high-throughput screening assays, indicates a lack of significant in vitro activity against a range of common drug discovery targets. While its physicochemical properties are within the range of typical small molecule drugs, further research is necessary to identify any potential biological functions. This guide serves as a summary of the existing public data to inform future research directions and to provide a baseline for any further comparative studies. Researchers interested in this scaffold may consider broader screening campaigns or chemical modifications to explore its potential biological activities.
References
Safety Operating Guide
Proper Disposal of N-[4-(phenylamino)phenyl]acetamide: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of N-[4-(phenylamino)phenyl]acetamide, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, adherence to proper chemical waste management protocols is paramount. This document provides a clear, step-by-step guide for the disposal of this compound, a compound suspected of causing cancer and classified as an environmentally hazardous substance.
Hazard Profile and Safety Precautions
This compound is classified under GHS as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[1] It is also suspected of causing cancer. Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical for disposal.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Use eye protection or face protection. |
| Body Protection | Wear protective clothing. |
Data sourced from the Sigma-Aldrich Safety Data Sheet.
Disposal Protocol
The disposal of this compound must be conducted in accordance with all national and local regulations. The following steps provide a general procedure for its safe disposal:
-
Obtain Special Instructions: Before beginning any disposal process, obtain and review all special instructions.
-
Container Management:
-
Leave the chemical in its original container.
-
Do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
-
-
Waste Collection:
-
For spills, take up the material dry and dispose of it properly.
-
Collect, bind, and pump off any spills, observing material restrictions.
-
-
Approved Disposal Facility: Dispose of the contents and container at an approved waste disposal plant.[2][3]
Transportation for Disposal
For transportation to a disposal facility, this compound is classified as a dangerous good.
DOT (US) Transport Information:
| Category | Specification |
| UN Number | 3077 |
| Proper Shipping Name | Environmentally hazardous substance, solid, n.o.s. (Acetamide) |
| Transport Hazard Class | 9 |
| Packing Group | III |
Data sourced from the Sigma-Aldrich Safety Data Sheet.
Disposal Decision Workflow
The following diagram outlines the key decision points and actions for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-[4-(phenylamino)phenyl]acetamide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of N-[4-(phenylamino)phenyl]acetamide. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and ingestion.
Identified Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
Table 1: Personal Protective Equipment (PPE) for this compound
| Body Part | Required PPE | Specifications and Standards |
| Respiratory | Government-approved respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] |
| Hands | Compatible chemical-resistant gloves | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Examples include nitrile rubber gloves.[3][4] |
| Eyes/Face | Tightly fitting safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[5] |
| Body | Protective clothing | Wear appropriate protective clothing to prevent skin exposure. A lab coat is the minimum requirement.[2][3] |
| Feet | Closed-toe shoes (Protective boots if necessary) | Protective boots may be required depending on the scale of the operation. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Preparation:
-
Work Area: All handling of solid this compound and its solutions must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2][3]
-
PPE Donning: Before handling the chemical, put on all required PPE as specified in Table 1.
Handling:
-
Avoid Dust and Aerosol Formation: Handle the solid chemical carefully to minimize the generation of dust.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3]
-
Avoid Inhalation: Do not breathe dust, vapor, mist, or gas.[2]
-
Personal Hygiene: Wash hands and face thoroughly after handling, and before eating, drinking, or smoking.[3]
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[2]
In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[3]
-
Spill: For small spills, carefully sweep up the solid material, place it in a sealed container for disposal, and ventilate the area. Wash the spill site after material pickup is complete. Avoid generating dust.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Designated Waste Container: Collect all waste this compound and materials contaminated with it in a clearly labeled, sealed, and compatible container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Disposal Procedure:
-
Professional Disposal: Dispose of the chemical waste through a licensed and approved waste disposal company.[3][5] Do not attempt to dispose of it down the drain or in the regular trash.[1]
-
Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container should be disposed of as unused product.[3] Alternatively, dispose of the contaminated packaging as you would the product itself.
-
Consult EHS: Always consult your institution's EHS guidelines for specific instructions on chemical waste disposal.
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
